Product packaging for 5-Bromo-N,N-Dimethyltryptamine(Cat. No.:CAS No. 17274-65-6)

5-Bromo-N,N-Dimethyltryptamine

Cat. No.: B099180
CAS No.: 17274-65-6
M. Wt: 267.16 g/mol
InChI Key: ATEYZYQLBQUZJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Bromo-N,N-dimethyltryptamine (5-Bromo-DMT) is a brominated indole alkaloid and a derivative of N,N-Dimethyltryptamine (DMT) that occurs naturally in marine sponges such as Smenospongia aurea and Verongula rigida . This compound is a agonist of the serotonin 5-HT2A receptor, a key target in neuropharmacology, though with a lower binding affinity compared to its parent compound . In preclinical behavioral studies, 5-Bromo-DMT has shown effects suggestive of sedative and antidepressant activity, including a significant reduction of locomotor activity in the rodent forced swim test model . Intriguingly, and in contrast to other halogenated analogs like 5-Fluoro-DMT and 5-Chloro-DMT, 5-Bromo-DMT did not produce the head-twitch response in rodents, a behavioral proxy often associated with psychedelic effects . This unique pharmacological profile makes it a valuable tool for researchers investigating the structure-activity relationships of tryptamines and the distinct neural mechanisms underlying different psychoactive and behavioral responses. Furthermore, research into related tryptamines like DMT has highlighted their potential role in neurogenesis and as probes for studying consciousness and perception, suggesting a broader research context for 5-Bromo-DMT in neuroscience . It is reported to be subject to legal control in certain jurisdictions, including Singapore . This product is supplied as a high-purity chemical for research purposes only. It is strictly not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15BrN2 B099180 5-Bromo-N,N-Dimethyltryptamine CAS No. 17274-65-6

Properties

IUPAC Name

2-(5-bromo-1H-indol-3-yl)-N,N-dimethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2/c1-15(2)6-5-9-8-14-12-4-3-10(13)7-11(9)12/h3-4,7-8,14H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATEYZYQLBQUZJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=CNC2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90326928
Record name 5-Bromo-N,N-dimethyltryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90326928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17274-65-6
Record name 5-Bromo-N,N-dimethyltryptamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17274-65-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromodimethyltryptamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017274656
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Bromo-N,N-dimethyltryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90326928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-BROMO-N,N-DIMETHYLTRYPTAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2F81I6UW8C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

"synthesis of 5-bromo-N,N-dimethyltryptamine"

Author: BenchChem Technical Support Team. Date: November 2025

In accordance with my safety policies, I am unable to provide a detailed technical guide or whitepaper on the synthesis of 5-bromo-N,N-dimethyltryptamine. Providing step-by-step instructions for the creation of potentially harmful chemical compounds is a restricted topic.

My purpose is to be helpful and harmless, and this includes preventing the dissemination of information that could facilitate the production of regulated, controlled, or potentially dangerous substances.

The Occurrence of 5-bromo-N,N-dimethyltryptamine in Nature: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-bromo-N,N-dimethyltryptamine (5-bromo-DMT) is a brominated indole alkaloid of the tryptamine family, naturally occurring in several marine organisms. This document provides a comprehensive overview of the known natural sources of 5-bromo-DMT, detailing the quantitative data available in the scientific literature. It further outlines a standard experimental protocol for the extraction and isolation of this compound from its natural sources. Additionally, a proposed biosynthetic pathway and its pharmacological interactions with serotonergic receptors are discussed and visualized, offering a technical guide for researchers in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

5-bromo-DMT has been identified and isolated from several species of marine sponges and is also suggested to be present in at least one genus of marine algae. The primary documented sources are:

  • Marine Sponges:

    • Smenospongia aurea[1]

    • Smenospongia echina[1]

    • Verongula rigida[2]

While the presence of 5-bromo-DMT in Smenospongia species is well-established, quantitative data on its concentration is most precisely reported for Verongula rigida. It is often found alongside other brominated tryptamines, most notably 5,6-dibromo-N,N-dimethyltryptamine. The co-occurrence of these compounds suggests a shared biosynthetic origin.

  • Marine Algae:

    • Some species of the genus Bryopsis have been reported to contain brominated tryptamines, and while less documented specifically for 5-bromo-DMT, they represent a potential alternative natural source.

The biosynthesis of 5-bromo-DMT in these organisms is not fully elucidated, but it is hypothesized that symbiotic microorganisms residing within the sponge may be responsible for its production.

Quantitative Data

The following table summarizes the available quantitative data for the concentration of this compound in its natural sources.

Source OrganismCompoundConcentration (% of Dry Weight)Other Brominated Tryptamines Present
Verongula rigidaThis compound0.00142%[2]5,6-dibromo-N,N-dimethyltryptamine (0.35%)[2]
Smenospongia aureaThis compoundNot specified5,6-dibromo-N,N-dimethyltryptamine
Smenospongia echinaThis compoundNot specified5,6-dibromo-N,N-dimethyltryptamine

Experimental Protocols: Extraction and Isolation

The following protocol is a composite methodology based on established procedures for the isolation of brominated indole alkaloids from marine sponges, specifically referencing the work of Djura et al. on Smenospongia aurea and Smenospongia echina.[1]

Objective: To extract and isolate this compound from marine sponge biomass.

Materials:

  • Freeze-dried and ground sponge material (Smenospongia aurea or Smenospongia echina)

  • Ethanol (95%, ACS grade)

  • Silica gel (for column chromatography, 70-230 mesh)

  • Methanol (HPLC grade)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Ammonium hydroxide

  • Rotary evaporator

  • Chromatography columns

  • Preparative Gas Chromatograph (Prep-GC) or High-Performance Liquid Chromatography (HPLC) system

  • NMR spectrometer and Mass Spectrometer for structural elucidation

Procedure:

  • Extraction:

    • The freeze-dried and powdered sponge tissue is exhaustively extracted with 95% ethanol at room temperature. This process is typically repeated three times to ensure complete extraction of the alkaloids.

    • The resulting ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Silica Gel Column Chromatography:

    • The crude extract is adsorbed onto a small amount of silica gel and applied to the top of a silica gel column packed in a non-polar solvent (e.g., hexane).

    • The column is eluted with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate, followed by the addition of methanol.

    • Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the target compound. A common visualization technique for tryptamines is spraying with Ehrlich's reagent.

  • Purification:

    • Fractions enriched with 5-bromo-DMT are combined and concentrated.

    • Further purification is achieved by preparative gas chromatography (Prep-GC) or reversed-phase preparative HPLC.

      • For HPLC: A C18 column is typically used with a mobile phase gradient of water (containing a small amount of a modifier like formic acid or trifluoroacetic acid) and methanol or acetonitrile.

    • The purified fractions containing 5-bromo-DMT are collected.

  • Crystallization and Characterization:

    • The purified 5-bromo-DMT is crystallized from methanol to obtain a pure crystalline solid.

    • The structure and purity of the isolated compound are confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

experimental_workflow start Freeze-dried Sponge Material extraction Ethanol Extraction start->extraction concentration1 Concentration (Rotary Evaporator) extraction->concentration1 crude_extract Crude Extract concentration1->crude_extract silica_chrom Silica Gel Column Chromatography crude_extract->silica_chrom fraction_collection Fraction Collection & TLC Analysis silica_chrom->fraction_collection enriched_fractions Enriched Fractions fraction_collection->enriched_fractions purification Preparative GC or HPLC enriched_fractions->purification pure_compound Purified 5-bromo-DMT purification->pure_compound crystallization Crystallization from Methanol pure_compound->crystallization final_product Crystalline 5-bromo-DMT crystallization->final_product characterization Spectroscopic Characterization (NMR, MS) final_product->characterization

Experimental workflow for the isolation of 5-bromo-DMT.

Biosynthesis and Pharmacology

Proposed Biosynthetic Pathway

The biosynthesis of 5-bromo-DMT is believed to start from the amino acid L-tryptophan. The pathway likely involves several enzymatic steps, including decarboxylation, N-methylation, and a crucial bromination step. The enzymes responsible for these transformations in marine sponges have not yet been fully characterized, but a plausible pathway can be proposed based on known biochemical reactions.

biosynthetic_pathway tryptophan L-Tryptophan bromotryptophan 5-bromo-L-tryptophan tryptophan->bromotryptophan Tryptophan Halogenase bromotryptamine 5-bromotryptamine bromotryptophan->bromotryptamine Aromatic Amino Acid Decarboxylase bromo_nmt 5-bromo-N-methyltryptamine bromotryptamine->bromo_nmt Indolethylamine N-methyltransferase bromo_dmt This compound bromo_nmt->bromo_dmt Indolethylamine N-methyltransferase

Proposed biosynthetic pathway for 5-bromo-DMT.

This proposed pathway involves the initial bromination of tryptophan by a tryptophan halogenase, followed by decarboxylation to form 5-bromotryptamine. Subsequent N-methylation steps, catalyzed by an indolethylamine N-methyltransferase, would then yield this compound.

Signaling Pathways and Pharmacological Profile

5-bromo-DMT is known to interact with the serotonergic system, acting as a partial agonist at several serotonin receptors. Its pharmacological profile suggests potential therapeutic applications, with studies indicating antidepressant-like and sedative effects in animal models.[2]

The primary molecular targets of 5-bromo-DMT are:

  • 5-HT₂ₐ Receptor: Partial agonist.[2]

  • 5-HT₁ₐ Receptor: Weak full agonist.[2]

  • 5-HT₂ₑ Receptor: Affinity has been shown.[2]

  • 5-HT₂ₒ Receptor: Affinity has been shown.[2]

  • Serotonin Transporter (SERT): Weak inhibitor.[2]

The interaction of 5-bromo-DMT with these receptors, particularly the 5-HT₂ₐ and 5-HT₁ₐ subtypes, is believed to mediate its psychoactive and potential therapeutic effects.

signaling_pathway cluster_receptors Serotonin Receptors cluster_effects Downstream Effects BromoDMT 5-bromo-DMT HT2A 5-HT2A BromoDMT->HT2A Partial Agonist HT1A 5-HT1A BromoDMT->HT1A Weak Full Agonist HT2B 5-HT2B BromoDMT->HT2B Binds HT2C 5-HT2C BromoDMT->HT2C Binds SERT SERT BromoDMT->SERT Weak Inhibition Sedative Sedative Effects HT2A->Sedative Psychoactive Mild Psychoactive Effects HT2A->Psychoactive Antidepressant Antidepressant-like Effects HT1A->Antidepressant HT1A->Sedative

Pharmacological interactions of 5-bromo-DMT.

Conclusion

This compound is a fascinating marine-derived natural product with a defined set of natural sources and a promising pharmacological profile. The methodologies for its extraction and isolation are established, providing a clear path for further research. While its biosynthesis is not yet fully understood, the proposed pathway offers a solid framework for future investigation. The unique properties of 5-bromo-DMT, particularly its interactions with the serotonergic system, make it a compound of significant interest for the development of novel therapeutics. This guide serves as a foundational resource for scientists and researchers dedicated to exploring the potential of marine natural products.

References

Whitepaper: The Discovery, Pharmacology, and Therapeutic Potential of 5-Bromo-DMT from Marine Sponges

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The marine environment is a vast reservoir of unique chemical structures with significant pharmacological potential. Among these are halogenated tryptamines, a class of compounds that has garnered increasing interest for its psychoactive and therapeutic properties. This technical guide focuses on 5-bromo-N,N-dimethyltryptamine (5-bromo-DMT), a naturally occurring indole alkaloid discovered in several species of marine sponges. We provide a comprehensive overview of its discovery, isolation, and pharmacology, including detailed experimental protocols and quantitative data. Furthermore, we explore its potential as a non-hallucinogenic psychoplastogen for the treatment of neuropsychiatric disorders, supported by diagrams of its signaling pathways and experimental workflows.

Introduction and Discovery

This compound (5-bromo-DMT) is a brominated indole alkaloid and a structural analog of the well-known psychedelic compound N,N-dimethyltryptamine (DMT).[1] Its discovery is intrinsically linked to the exploration of marine natural products.[2] First identified in the marine sponges Smenospongia aurea and Smenospongia echina, it has since been isolated from other species, highlighting the unique biochemical pathways present in marine ecosystems.[2][3][4] While the sponges are the source of isolation, there is speculation that the actual biosynthesis may be carried out by symbiotic microorganisms, such as bacteria, living in association with the sponge.[2][3]

The presence of a bromine atom at the 5-position of the indole ring significantly alters the compound's pharmacological profile compared to DMT, leading to a unique set of effects that are of considerable interest for therapeutic development.[2] Notably, while 5-bromo-DMT interacts with serotonergic receptors, it does not appear to produce the classic hallucinogenic effects associated with psychedelics in preclinical models, instead showing potential as a rapid-acting antidepressant and anxiolytic.[1][5][6]

Data Presentation: Sources and Quantitative Pharmacology

The following tables summarize the key quantitative data related to the natural sources and pharmacological profile of 5-bromo-DMT.

Table 1: Marine Sponge Sources of 5-Bromo-DMT

Marine Sponge SpeciesConcentration of 5-Br-DMT (% of dry weight)Other Brominated Tryptamines Present
Verongula rigida0.00142%5,6-dibromo-DMT (0.35%)
Smenospongia aureaNot specified5,6-dibromo-DMT
Smenospongia echinaNot specified5,6-dibromo-DMT
Data sourced from multiple references.[1][2]

Table 2: Receptor Binding Affinities (Kᵢ) of 5-Bromo-DMT

Receptor/TransporterBinding Affinity (Kᵢ) in nM
Serotonin 5-HT₁ₐ Receptor16.9
Serotonin 5-HT₂ₐ Receptor138
Serotonin 5-HT₂ₙ Receptor193
Serotonin 5-HT₂ₒ Receptor403
Serotonin Transporter (SERT)971
Data sourced from Wikipedia.[1]

Table 3: Functional Activity of 5-Bromo-DMT at Serotonin Receptors

ReceptorAssay TypeMetricValueEfficacy (Eₘₐₓ)
5-HT₂ₐAgonist ActivityEC₅₀77.7 - 3,090 nM34 - 100%
5-HT₁ₐAgonist ActivityEC₅₀1,810 nM94% (Full Agonist)
SERTReuptake InhibitionIC₅₀8,055 nM (Weak)Not Applicable
EC₅₀ (Half-maximal effective concentration) and IC₅₀ (Half-maximal inhibitory concentration) values indicate potency. Data sourced from Wikipedia.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the isolation, synthesis, and evaluation of 5-bromo-DMT.

Protocol for Sponge Collection and Processing
  • Collection: Sponge samples (e.g., Smenospongia aurea) are collected from their marine habitat via scuba diving.

  • Initial Cleaning: Samples are thoroughly rinsed with approximately 2 liters of autoclaved natural seawater to remove debris and non-associated organisms.[7]

  • Surface Sterilization: The surface of the sponge is disinfected by a brief rinse with 70% ethanol to minimize surface contaminants.[7]

  • Drying and Sectioning: The samples are dried in a sterile laminar flow hood. A sterile scalpel is used to remove the outer layer (ectosome), and the internal mesohyl is sectioned for processing.[7]

  • Storage: A portion of the sample is preserved in 70% ethanol for taxonomic identification, while the remainder is frozen at -80°C for subsequent chemical extraction.[7]

Protocol for Extraction and Isolation of 5-Bromo-DMT

This protocol is based on methodologies reported for isolating brominated alkaloids from Smenospongia species.[4]

  • Homogenization and Extraction: The frozen sponge tissue is lyophilized to a dry powder. The dried material is then exhaustively extracted with ethanol (EtOH) at room temperature.

  • Solvent Partitioning: The resulting crude ethanol extract is concentrated under reduced pressure. The residue is then suspended in water and partitioned successively with n-hexane, dichloromethane, and ethyl acetate to separate compounds based on polarity. Brominated tryptamines are typically found in the more polar fractions.

  • Silica Gel Column Chromatography (SiO₂ CC): The dichloromethane or ethyl acetate fraction is subjected to column chromatography on a silica gel stationary phase.[4] A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol), is used to separate the chemical constituents.

  • Fraction Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the target compound.

  • Purification: Fractions containing 5-bromo-DMT are combined and may be further purified using preparative Gas Chromatography (prep-GC) or High-Performance Liquid Chromatography (HPLC).[4]

  • Crystallization: The final purification step involves crystallization of the isolated compound from a suitable solvent, such as methanol (MeOH), to yield pure 5-bromo-DMT.[4] The structure is then confirmed using spectroscopic methods like NMR and mass spectrometry.

Protocol for Chemical Synthesis (Fischer Indole Synthesis)

Due to low natural abundance, chemical synthesis is a viable alternative for obtaining 5-bromo-DMT.[2]

  • Reaction Setup: In a round-bottom flask, 4-bromophenylhydrazine hydrochloride is combined with the dimethylamino acetal of N,N-dimethyl-β-amino-propionaldehyde.

  • Acid Catalysis: A dilute solution of sulfuric acid is added to the mixture.

  • Reflux: The reaction mixture is heated to reflux for several hours. This condition facilitates the in-situ formation of the phenylhydrazone intermediate.[2]

  • Cyclization: The hydrazone undergoes an acid-catalyzed[3][3]-sigmatropic rearrangement, followed by the elimination of ammonia, to form the indole ring structure of 5-bromo-DMT.[2]

  • Workup and Purification: After the reaction is complete, the mixture is cooled, neutralized with a base, and extracted with an organic solvent. The crude product is then purified using column chromatography to yield pure 5-bromo-DMT.

Protocol for In Vivo Behavioral Assessment (Head-Twitch Response)

The head-twitch response (HTR) in rodents is a behavioral proxy for 5-HT₂ₐ receptor-mediated psychedelic effects.[1][8]

  • Animal Acclimation: C57BL/6J mice are acclimated to the testing room for at least 60 minutes before the experiment.

  • Compound Administration: 5-bromo-DMT is dissolved in a suitable vehicle (e.g., saline with 0.5% DMSO) and administered to the mice via intraperitoneal (i.p.) injection. A vehicle control group and a positive control group (e.g., administered with 5-fluoro-DMT) are included.[8]

  • Observation Period: Immediately following injection, mice are placed individually in observation chambers. The number of head twitches is recorded for a set period, typically 10-30 minutes.

  • Data Analysis: The total number of head twitches for each animal is counted. Statistical analysis (e.g., one-way ANOVA) is performed to compare the effects of 5-bromo-DMT to the vehicle and positive control groups. Studies have shown 5-bromo-DMT fails to significantly induce the HTR.[1][5]

Visualizations: Workflows and Signaling Pathways

The following diagrams were created using Graphviz (DOT language) to illustrate key processes and mechanisms related to 5-bromo-DMT.

G cluster_collection 1. Sample Collection & Processing cluster_extraction 2. Extraction & Isolation cluster_analysis 3. Analysis & Characterization Sponge Marine Sponge (e.g., S. aurea) Rinse Rinse with Seawater Sponge->Rinse Disinfect Disinfect with 70% EtOH Rinse->Disinfect Homogenize Homogenize Mesohyl Disinfect->Homogenize Extract Ethanol Extraction Homogenize->Extract Partition Solvent Partitioning Extract->Partition Column Silica Gel Chromatography Partition->Column Purify HPLC / Prep-GC Purification Column->Purify Crystallize Crystallization (MeOH) Purify->Crystallize PureCmpd Pure 5-bromo-DMT Crystallize->PureCmpd Spectro Spectroscopic Analysis (NMR, MS) PureCmpd->Spectro Bioassay Pharmacological Bioassays PureCmpd->Bioassay

Caption: Workflow for the isolation and analysis of 5-bromo-DMT from marine sponges.

G Tryptophan L-Tryptophan enzyme1 Aromatic L-amino acid decarboxylase Tryptophan->enzyme1 Tryptamine Tryptamine enzyme2 Indolethylamine-N- methyltransferase (INMT) [SAM-dependent] Tryptamine->enzyme2 NMT N-methyltryptamine NMT->enzyme2  Iterative  Methylation DMT N,N-dimethyltryptamine (DMT) enzyme3 Tryptophan Halogenase (Hypothesized) DMT->enzyme3 Br_DMT 5-bromo-DMT enzyme1->Tryptamine enzyme2->NMT enzyme2->DMT enzyme3->Br_DMT

Caption: Hypothesized biosynthetic pathway of 5-bromo-DMT in marine sponges or their symbionts.

G cluster_5HT2A 5-HT₂ₐ Receptor Signaling cluster_5HT1A 5-HT₁ₐ Receptor Signaling BrDMT 5-bromo-DMT HT2A 5-HT₂ₐ Receptor BrDMT->HT2A HT1A 5-HT₁ₐ Receptor BrDMT->HT1A Gq Gαq Activation HT2A->Gq Barr2 β-arrestin 2 Recruitment HT2A->Barr2 PLC PLC Activation Gq->PLC IP3_DAG ↑ IP₃ & DAG (Ca²⁺ Mobilization) PLC->IP3_DAG Plasticity Psychoplastogenic Effects (Dendritic Growth) IP3_DAG->Plasticity HTR_No No Head-Twitch Response (HTR) Barr2->HTR_No HT1A->HTR_No  Inhibitory  Modulation cAMP ↓ cAMP HT1A->cAMP AntiDep Antidepressant-like & Sedative Effects cAMP->AntiDep

Caption: Simplified signaling pathways activated by 5-bromo-DMT.

Conclusion and Future Directions

5-bromo-DMT represents a fascinating lead compound from a marine source. Its pharmacology is distinct from classic tryptamine psychedelics; it retains the ability to engage serotonin receptors and promote neural plasticity while appearing to lack hallucinogenic potential in preclinical models.[5][8] This unique profile makes it a compelling candidate for the development of novel therapeutics for depression, anxiety, and other mood disorders, potentially avoiding the perceptual alterations that complicate the clinical use of other psychedelics.[5][9]

Future research should focus on several key areas:

  • Biosynthetic Pathway Elucidation: Identifying the specific enzymes and potential symbiotic microorganisms responsible for bromination and synthesis in sponges could enable biotechnological production.

  • Pharmacokinetic Profiling: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of 5-bromo-DMT are necessary to understand its behavior in biological systems.

  • Clinical Translation: Rigorous, controlled clinical trials are required to determine the safety, tolerability, and efficacy of 5-bromo-DMT in humans for treating psychiatric conditions.

The study of 5-bromo-DMT underscores the immense potential of marine natural products as a source of innovative drug leads, bridging the gap between natural product chemistry and modern neuroscience.

References

"pharmacological profile of 5-bromo-DMT"

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Pharmacological Profile of 5-bromo-DMT

Introduction

5-bromo-N,N-dimethyltryptamine (5-bromo-DMT or 5-Br-DMT) is a brominated indole alkaloid of the tryptamine family, structurally related to the classic psychedelic N,N-dimethyltryptamine (DMT).[1] It occurs naturally in marine sponges such as Smenospongia aurea and Verongula rigida.[1] While user reports describe mild psychedelic effects from smoked administration (20-50 mg), recent scientific investigation has distinguished its pharmacological profile from that of classic hallucinogens.[1] Research indicates that 5-bromo-DMT possesses psychoplastogenic and antidepressant-like properties without inducing the head-twitch response (HTR) in rodents, a key behavioral proxy for hallucinogenic potential.[2][3] This unique profile has positioned 5-bromo-DMT as a compound of interest for developing novel therapeutics for mood disorders, potentially avoiding the hallucinogenic effects that complicate the clinical application of other psychedelics.[2][4]

Pharmacodynamics: Receptor Interaction Profile

The pharmacological activity of 5-bromo-DMT is primarily characterized by its interaction with serotonin (5-HT) receptors. The substitution of a bromine atom at the 5-position of the indole ring significantly influences its binding affinity and functional activity compared to its parent compound, DMT.[5]

Receptor Binding Affinities

5-bromo-DMT demonstrates a broad affinity for several serotonin receptor subtypes, with a particularly high affinity for the 5-HT1A receptor.[1][5] It also binds to the serotonin transporter (SERT), though with lower affinity.[1] The binding affinities (Ki) for key human serotonin receptors and the transporter are summarized below.

Table 1: Receptor and Transporter Binding Affinities (Ki) of 5-bromo-DMT

Target Binding Affinity (Ki) [nM] Reference(s)
5-HT1A Receptor 16.9 [1]
5-HT2A Receptor 138 [1]
5-HT2C Receptor 193 [1]
5-HT2B Receptor 403 [1]

| Serotonin Transporter (SERT) | 971 |[1] |

Functional Activity

Functionally, 5-bromo-DMT acts as a partial agonist at the 5-HT2A receptor and a full agonist at the 5-HT1A receptor, albeit with weak potency.[1] Its activity as a serotonin reuptake inhibitor is very weak.[1]

Table 2: Functional Activity (EC50, IC50, Emax) of 5-bromo-DMT

Target Assay Type Potency (EC50/IC50) [nM] Efficacy (Emax) [%] Reference(s)
5-HT2A Receptor Agonism 77.7 - 3,090 34 - 100 [1]
5-HT1A Receptor Agonism 1,810 94 [1]

| Serotonin Transporter (SERT) | Reuptake Inhibition | 8,055 | N/A |[1] |

Simplified Signaling Pathways of 5-bromo-DMT cluster_membrane Cell Membrane 5HT1A 5-HT1A Receptor Gi_o Gi/o Protein 5HT1A->Gi_o Agonism 5HT2A 5-HT2A Receptor Gq_11 Gq/11 Protein 5HT2A->Gq_11 Partial Agonism AC Adenylyl Cyclase Gi_o->AC Inhibition PLC Phospholipase C Gq_11->PLC Activation cAMP ↓ cAMP AC->cAMP DAG_IP3 ↑ DAG / IP3 PLC->DAG_IP3 5BrDMT 5-bromo-DMT 5BrDMT->5HT1A High Affinity (Ki = 16.9 nM) 5BrDMT->5HT2A Moderate Affinity (Ki = 138 nM) Therapeutic Antidepressant & Anxiolytic Effects cAMP->Therapeutic Psychedelic Attenuated Psychedelic Effects DAG_IP3->Psychedelic

Simplified signaling pathways for 5-bromo-DMT at 5-HT1A and 5-HT2A receptors.

In Vivo Pharmacology and Behavioral Effects

In animal models, 5-bromo-DMT exhibits a distinct behavioral profile that separates it from classic psychedelics.

  • Head-Twitch Response (HTR): Unlike its halogenated analogs 5-fluoro-DMT and 5-chloro-DMT, 5-bromo-DMT does not significantly induce the head-twitch response in rodents.[1][2] This response is a reliable behavioral proxy for 5-HT2A receptor-mediated psychedelic effects in humans, suggesting that 5-bromo-DMT has low or no hallucinogenic potential.[2][3] Interestingly, it has also been shown to antagonize the HTR induced by 5-fluoro-DMT.[1]

  • Antidepressant-like Effects: In a mouse model of stress-induced depression, a single administration of 5-bromo-DMT (10 mg/kg, i.p.) produced a significant and rapid reduction in depressive-like behaviors.[2][3]

  • Psychoplastogenic Effects: 5-bromo-DMT has been found to promote neuroplasticity.[1] It upregulates immediate early genes (IEGs) such as Arc and Egr-1/2/3 in the prefrontal cortex and hippocampus and promotes the growth of dendrites in cortical neurons.[2][3] These psychoplastogenic effects are thought to underlie its rapid antidepressant activity.[2]

  • Other Behavioral Effects: The compound also induces sedative-like effects, evidenced by a dose-dependent decrease in locomotor activity in mice, and causes hypothermia.[1][5]

Structure-Activity Relationships

The substitution at the 5-position of the DMT indole ring is a key determinant of pharmacological activity. Halogenation, in general, modulates receptor affinity and selectivity across key serotonin targets.[2][3] The bromine atom in 5-bromo-DMT appears to confer a unique profile: high affinity for the 5-HT1A receptor is maintained, while functional activity at the 5-HT2A receptor is altered in a way that does not elicit the HTR. This contrasts with DMT, which is a non-selective serotonin agonist, and 5-MeO-DMT, which shows very high affinity and selectivity for the 5-HT1A receptor.[5][6]

Structure-Activity Relationship of 5-Substituted Tryptamines cluster_effects Observed Effects DMT DMT (Parent Compound) Substitution Substitution at 5-Position DMT->Substitution Bromination 5BrDMT 5-bromo-DMT Substitution->5BrDMT Profile Unique Pharmacological Profile 5BrDMT->Profile NoHTR No Head-Twitch Response (HTR) Profile->NoHTR Antidepressant Antidepressant-like Activity Profile->Antidepressant Psychoplastogen Psychoplastogenic Profile->Psychoplastogen

Impact of 5-position bromination on the pharmacological profile of DMT.

Key Experimental Methodologies

The characterization of 5-bromo-DMT's pharmacological profile relies on a combination of in vitro and in vivo assays.

Experimental Protocol: Radioligand Binding Assays
  • Objective: To determine the binding affinity (Ki) of 5-bromo-DMT for specific receptor or transporter targets.

  • Principle: This competitive binding assay measures the ability of the test compound (5-bromo-DMT) to displace a known radiolabeled ligand from its target.

  • General Procedure:

    • Preparation of Membranes: Cell membranes expressing the human receptor of interest (e.g., 5-HT1A, 5-HT2A) are prepared from transfected cell lines.

    • Incubation: A fixed concentration of a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]ketanserin for 5-HT2A) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled competitor drug (5-bromo-DMT).[2]

    • Separation: After reaching equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • Quantification: The radioactivity trapped on the filters, representing the amount of bound radioligand, is measured using liquid scintillation counting.

    • Data Analysis: The concentration of 5-bromo-DMT that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to an affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Experimental Protocol: Head-Twitch Response (HTR) Assay
  • Objective: To assess the potential hallucinogenic activity of 5-bromo-DMT in an animal model.

  • Principle: The HTR in mice is a rapid, involuntary head shake that is a well-established behavioral marker for 5-HT2A receptor activation by psychedelics.

  • General Procedure:

    • Subjects: Male C57BL/6J mice are commonly used.[7]

    • Acclimation: Animals are habituated to the testing environment (e.g., a clear observation chamber) for a period before drug administration.

    • Administration: 5-bromo-DMT is administered, typically via intraperitoneal (i.p.) injection, at various doses. A vehicle control group is also included.

    • Observation: Immediately following injection, individual mice are placed in the observation chamber, and the number of head twitches is counted by a trained observer (often blinded to the treatment condition) for a defined period (e.g., 30-60 minutes).

    • Data Analysis: The total number of head twitches for each treatment group is compared to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A dose-response curve can be generated to determine the ED50 if the effect is observed. For 5-bromo-DMT, no significant increase in HTR is expected.[2]

General Workflow for In Vitro Pharmacological Characterization Start Start: Compound Synthesis (e.g., Fischer Indole) Purity Purity & Identity Confirmation (HPLC, NMR) Start->Purity Binding Radioligand Binding Assays Purity->Binding Functional Functional Assays (e.g., Calcium Flux, CRE-Luciferase) Purity->Functional Ki Determine Ki (Binding Affinity) Binding->Ki EC50 Determine EC50/Emax (Potency & Efficacy) Functional->EC50 Profile Establish Receptor Interaction Profile Ki->Profile EC50->Profile End Proceed to In Vivo Studies Profile->End

Workflow for the in vitro characterization of a novel tryptamine like 5-bromo-DMT.

Conclusion and Future Directions

5-bromo-DMT presents a compelling pharmacological profile as a non-hallucinogenic psychoplastogen.[2] Its ability to stimulate neuronal growth and produce rapid antidepressant-like effects in animal models, combined with a lack of activity in behavioral assays predictive of psychedelic effects, makes it a promising candidate for therapeutic development.[2][3] The high affinity for the 5-HT1A receptor, coupled with partial agonism at the 5-HT2A receptor, likely underpins this unique separation of therapeutic and psychedelic-like effects.[1]

Future research should focus on elucidating the precise downstream signaling pathways responsible for its psychoplastogenic effects, conducting more extensive preclinical safety and toxicology studies, and exploring its efficacy in a wider range of animal models for psychiatric disorders. The synthesis and evaluation of further analogs could also provide deeper insights into the structure-activity relationships of halogenated tryptamines, guiding the design of next-generation therapeutics for mood and anxiety disorders.[2][5]

References

"serotonin receptor affinity of 5-bromo-DMT"

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Serotonin Receptor Affinity of 5-bromo-DMT

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-bromo-N,N-dimethyltryptamine (5-bromo-DMT) is a brominated indole alkaloid of the tryptamine family, structurally related to the endogenous hallucinogen N,N-dimethyltryptamine (DMT).[1] It is found naturally in marine sponges such as Smenospongia aurea and Verongula rigida.[1] In recent years, 5-bromo-DMT has garnered scientific interest due to its unique pharmacological profile. Unlike classic serotonergic psychedelics, it appears to be a non-hallucinogenic psychoplastogen, demonstrating potential for therapeutic applications such as treating mood disorders.[2][3] Studies indicate that while it activates the serotonin 5-HT2A receptor, it does not induce the head-twitch response (HTR) in rodents, a key behavioral proxy for hallucinogenic potential.[1][2] This technical guide provides a comprehensive overview of the serotonin receptor affinity of 5-bromo-DMT, detailing its binding profile, functional activity, the experimental protocols used for its characterization, and the relevant signaling pathways.

Quantitative Receptor Affinity and Functional Activity

The interaction of 5-bromo-DMT with various serotonin (5-HT) receptors and the serotonin transporter (SERT) has been characterized through in vitro binding and functional assays. The data reveals a distinct profile, with notable affinity for the 5-HT1A, 5-HT2A, 5-HT2B, and 5-HT2C receptors, as well as the serotonin transporter.[1]

TargetLigand/Assay TypeKᵢ (nM)EC₅₀ (nM)Eₘₐₓ (%)Reference(s)
5-HT₁ₐ Receptor [³H]8-OH-DPAT (Binding)16.9--[1]
cAMP Accumulation Inhibition-1,81094[1]
5-HT₂ₐ Receptor [³H]ketanserin (Binding)138--[1]
Calcium Mobilization-77.7 - 3,09034 - 100[1]
5-HT₂ₑ Receptor [³H]mesulergine (Binding)403--[1]
5-HT₂C Receptor [³H]mesulergine (Binding)193--[1]
SERT [³H]imipramine (Binding)971--[1]
5-HT Uptake Inhibition-8,055 (IC₅₀)-[1]
  • Kᵢ: Inhibitory constant, a measure of binding affinity. Lower values indicate higher affinity.

  • EC₅₀: Half-maximal effective concentration, a measure of functional potency.

  • Eₘₐₓ: Maximal efficacy, relative to the endogenous ligand (5-HT).

  • IC₅₀: Half-maximal inhibitory concentration.

Experimental Protocols

The characterization of 5-bromo-DMT's receptor affinity relies on standardized pharmacological assays. Below are detailed methodologies representative of those used in the field.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Kᵢ) of a test compound (5-bromo-DMT) by measuring its ability to displace a radiolabeled ligand of known affinity from a target receptor.

a. Membrane Preparation:

  • Cell Culture: Human embryonic kidney 293 (HEK293) cells stably expressing the human serotonin receptor subtype of interest (e.g., h5-HT₂ₐ) are cultured to confluence.

  • Homogenization: Cells are harvested and homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[4]

  • Centrifugation: The homogenate is centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes. The supernatant is discarded.

  • Final Preparation: The membrane pellet is resuspended in fresh assay buffer. Protein concentration is determined using a standard method like the bicinchoninic acid (BCA) assay.[4] Membranes are then stored at -80°C until use.[5]

b. Assay Procedure:

  • Plate Setup: The assay is performed in a 96-well plate format.[4]

  • Component Addition: To each well, the following are added in sequence:

    • 150 µL of the prepared membrane suspension (containing a specific amount of protein, e.g., 5-20 µg).[4]

    • 50 µL of the test compound (5-bromo-DMT) at various concentrations or buffer for total binding controls.

    • 50 µL of a fixed concentration of a suitable radioligand (e.g., [³H]ketanserin for 5-HT₂ₐ receptors).[2]

  • Non-Specific Binding: A parallel set of wells containing a high concentration of a known, non-labeled antagonist (e.g., 10 µM ketanserin) is used to determine non-specific binding.

  • Incubation: The plate is incubated, typically for 60 minutes at a controlled temperature (e.g., 30°C or 37°C), to allow binding to reach equilibrium.[4][5]

  • Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membranes with bound radioligand.[4]

  • Washing: The filters are washed multiple times with ice-cold buffer to remove unbound radioligand.[5]

  • Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on each filter is quantified using a scintillation counter.

c. Data Analysis:

  • The raw data (counts per minute) are used to calculate the percentage of specific binding at each concentration of the test compound.

  • An IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve.

  • The Kᵢ value is calculated from the IC₅₀ using the Cheng-Prusoff equation, which accounts for the concentration and affinity (Kₑ) of the radioligand used.[5]

experimental_workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis N1 HEK293 Cells (Expressing Receptor) N2 Homogenization N1->N2 N3 Centrifugation N2->N3 N4 Resuspension in Assay Buffer N3->N4 N5 Add Membranes, 5-bromo-DMT, & [³H]Radioligand to 96-well Plate N4->N5 N6 Incubate (e.g., 60 min, 37°C) N5->N6 N7 Vacuum Filtration (Separate Bound/Free) N6->N7 N8 Scintillation Counting N7->N8 N9 Calculate IC₅₀ N8->N9 N10 Calculate Kᵢ (Cheng-Prusoff) N9->N10

Caption: Workflow for a radioligand competition binding assay.

Calcium Mobilization Functional Assay

This assay measures the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of a compound at Gq-coupled receptors, such as the 5-HT₂ₐ receptor, by detecting changes in intracellular calcium levels.

  • Cell Plating: Cells expressing the Gq-coupled receptor (e.g., 5-HT₂ₐ) are plated in a 96-well plate.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: A baseline fluorescence reading is taken before various concentrations of 5-bromo-DMT are added to the wells.

  • Fluorescence Measurement: The plate is read in a fluorescence plate reader (e.g., a FLIPR system) to measure the change in fluorescence over time, which corresponds to the release of calcium from intracellular stores.

  • Data Analysis: The peak fluorescence response at each compound concentration is used to generate a dose-response curve, from which the EC₅₀ and Eₘₐₓ values are determined relative to a full agonist like serotonin.

Signaling Pathways

5-bromo-DMT acts as a partial agonist at the 5-HT₂ₐ receptor.[1] This receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq protein subunit.[6][7] Activation of this pathway is considered central to the effects of classic psychedelic compounds.[8]

5-HT₂ₐ Receptor Gq Signaling Pathway:

  • Agonist Binding: 5-bromo-DMT binds to and activates the 5-HT₂ₐ receptor.

  • G-Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the associated Gαq protein subunit, causing the G-protein to dissociate and become active.

  • PLC Activation: The activated Gαq subunit stimulates the enzyme Phospholipase C (PLC).[6]

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[6]

  • Downstream Effects:

    • IP₃ binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[6]

    • DAG and the increased intracellular Ca²⁺ co-activate Protein Kinase C (PKC), which then phosphorylates numerous downstream protein targets, leading to a cascade of cellular responses.

signaling_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Receptor 5-HT₂ₐ Receptor Gq Gαq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (from ER) IP3->Ca Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates CellularResponse Downstream Cellular Responses PKC->CellularResponse Phosphorylates Targets Ca->PKC Co-activates Agonist 5-bromo-DMT Agonist->Receptor Binds

Caption: Canonical Gq signaling pathway of the 5-HT₂ₐ receptor.

Conclusion

5-bromo-DMT exhibits a multi-target profile at serotonin receptors, with notable affinity for 5-HT₁ₐ and 5-HT₂ₐ subtypes. Its characterization as a partial agonist at the 5-HT₂ₐ receptor, coupled with its failure to elicit hallucinogenic-like behavioral responses in preclinical models, distinguishes it from classic psychedelics.[1][2] This unique pharmacology, particularly its ability to promote neuroplasticity without inducing hallucinogenic effects, positions 5-bromo-DMT as a promising lead compound for the development of novel, fast-acting antidepressants and other therapeutics for neuropsychiatric disorders.[2][3] The data and protocols presented here serve as a foundational guide for further research and development in this area.

References

An In-depth Technical Guide to the Chemical and Pharmacological Properties of 5-bromo-N,N-dimethyltryptamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-bromo-N,N-dimethyltryptamine (5-bromo-DMT) is a brominated indole alkaloid and a structural analog of the psychedelic compound N,N-dimethyltryptamine (DMT).[1] Naturally occurring in marine sponges, this compound has garnered significant interest within the scientific community for its unique pharmacological profile.[1][2] Notably, it exhibits a strong affinity for multiple serotonin receptors and has demonstrated potential as a non-hallucinogenic psychoplastogen with antidepressant-like effects in preclinical studies.[3][4] This technical guide provides a comprehensive overview of the chemical and pharmacological properties of 5-bromo-DMT, including its synthesis, receptor binding affinities, functional activity, and in vivo effects, with a focus on presenting detailed experimental methodologies and structured data for research and drug development purposes.

Chemical Properties

5-bromo-DMT is a tryptamine derivative with a bromine atom substituted at the 5-position of the indole ring.[1] This halogenation significantly influences its electronic properties and pharmacological activity compared to its parent compound, DMT.

Physicochemical Data
PropertyValueReference
IUPAC Name 2-(5-bromo-1H-indol-3-yl)-N,N-dimethylethanamine[5]
Molecular Formula C₁₂H₁₅BrN₂[5]
Molar Mass 267.17 g/mol [1][5]
CAS Number 17274-65-6[5]
Appearance Crystalline solid[6]
Melting Point 196.5 °C (hemifumarate salt)[7]
Solubility DMF: 10 mg/ml; DMSO: 5 mg/ml; Ethanol: 20 mg/ml; Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/ml[6]
Spectroscopic Data
TechniqueDataReference
¹H-NMR Spectra available[7]
¹³C-NMR Spectra available[5]
IR (cm⁻¹) 3148, 1564, 1456, 1348[7]
HR-MS [M+H]⁺ 267.04874 m/z[7]
GC-MS Spectra available[5][8]

Synthesis

5-bromo-DMT can be synthesized through several routes, with the most common being the direct bromination of N,N-dimethyltryptamine and the Fischer indole synthesis.

Direct Bromination of N,N-dimethyltryptamine

This method involves the electrophilic bromination of the indole ring of DMT.

Experimental Protocol:

  • Dissolution: Dissolve N,N-dimethyltryptamine (DMT) in a suitable solvent such as dichloromethane (CH₂Cl₂).

  • Brominating Agent: Add a brominating agent, such as pyridinium bromide perbromide, to the solution. A 1:1 molar ratio of DMT to the brominating agent is recommended to improve regioselectivity.

  • Reaction Conditions: The reaction can be carried out at temperatures ranging from 25°C to reflux. Refluxing for several hours can yield moderate amounts of the product.

  • Work-up and Purification: After the reaction is complete, the mixture is typically washed with an aqueous solution to remove byproducts and then purified using column chromatography to isolate 5-bromo-DMT.

Fischer Indole Synthesis

This classic method for indole synthesis can be adapted for 5-bromo-DMT.

Experimental Protocol:

  • Hydrazone Formation: React 4-bromophenylhydrazine hydrochloride with 4-(dimethylamino)butyraldehyde diethyl acetal in the presence of an acid catalyst, such as sulfuric acid.

  • Cyclization: The resulting phenylhydrazone undergoes an acid-catalyzed cyclization upon heating (reflux) for several hours. This involves a[1][1]-sigmatropic rearrangement followed by the elimination of ammonia to form the indole ring.

  • Isolation and Purification: The product is then isolated from the reaction mixture and purified, typically by chromatography.

A continuous flow synthesis adaptation of the Fischer indole reaction for 5-bromo-DMT has also been described, allowing for rapid and clean synthesis with in-line extraction.[3][9]

Pharmacological Properties

The pharmacological effects of 5-bromo-DMT are primarily mediated through its interactions with serotonin (5-HT) receptors.

Receptor Binding Affinity

5-bromo-DMT exhibits a broad-spectrum affinity for multiple serotonin receptor subtypes. The presence of the bromine atom at the 5-position generally enhances its binding affinity compared to DMT.

ReceptorBinding Affinity (Ki, nM)Reference
5-HT₁A 16.9[1]
5-HT₂A 138[1]
5-HT₂B 403[1]
5-HT₂C 193[1]
SERT 971[1]
Functional Activity

5-bromo-DMT acts as an agonist at several serotonin receptors, though its efficacy varies depending on the receptor subtype.

ReceptorFunctional ActivityEC₅₀ (nM)Eₘₐₓ (%)Reference
5-HT₁A Full Agonist1,81094[1]
5-HT₂A Partial Agonist77.7 - 3,09034 - 100[1]

Signaling Pathway of 5-HT₂A Receptor Activation:

Gq_PLC_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol 5-bromo-DMT 5-bromo-DMT 5-HT2A_Receptor 5-HT₂A Receptor (GPCR) 5-bromo-DMT->5-HT2A_Receptor Binds Gq_protein Gαq 5-HT2A_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates target proteins

Caption: 5-HT₂A receptor Gq-PLC signaling pathway.
In Vivo Effects

Preclinical studies in rodent models have revealed several key in vivo effects of 5-bromo-DMT.

  • Antidepressant-like Effects: A single administration of 5-bromo-DMT has been shown to produce rapid and significant reductions in depressive-like behaviors in mouse models of stress-induced depression.[3][4]

  • Non-Hallucinogenic Profile: Unlike DMT and other classic psychedelics, 5-bromo-DMT does not induce the head-twitch response (HTR) in mice, a behavioral proxy for hallucinogenic effects in humans.[3][4]

  • Psychoplastogenic Properties: 5-bromo-DMT has been found to promote neuroplasticity by upregulating immediate early genes associated with this process and promoting dendritic growth in cortical neurons.[3][4]

Experimental Workflow for In Vivo Behavioral Assays:

in_vivo_workflow cluster_setup Experimental Setup cluster_assays Behavioral Assays cluster_data Data Analysis Animal_Model Rodent Model (e.g., Mouse) Drug_Admin 5-bromo-DMT or Vehicle Administration (i.p.) Animal_Model->Drug_Admin HTR_Assay Head-Twitch Response (HTR) (Hallucinogenic Potential) Drug_Admin->HTR_Assay FST_Assay Forced Swim Test (FST) (Antidepressant-like Effects) Drug_Admin->FST_Assay HTR_Data Quantify Head Twitches HTR_Assay->HTR_Data FST_Data Measure Immobility Time FST_Assay->FST_Data Statistical_Analysis Statistical Analysis HTR_Data->Statistical_Analysis FST_Data->Statistical_Analysis

Caption: Workflow for in vivo behavioral assessment.

Experimental Protocols

Head-Twitch Response (HTR) Assay

This assay is a behavioral model used to assess the hallucinogenic potential of 5-HT₂A receptor agonists in rodents.

Protocol:

  • Acclimation: Individually house mice in observation chambers for a period of habituation before drug administration.

  • Drug Administration: Administer 5-bromo-DMT or a vehicle control intraperitoneally (i.p.).

  • Observation: Immediately after administration, observe the mice for a set period (e.g., 30-60 minutes) and count the number of head twitches. A head twitch is a rapid, side-to-side rotational movement of the head.

  • Data Analysis: Compare the number of head twitches in the drug-treated group to the vehicle control group using appropriate statistical tests.

Forced Swim Test (FST)

The FST is a widely used behavioral model to screen for antidepressant-like activity in rodents.

Protocol:

  • Apparatus: Use a transparent cylinder filled with water to a depth where the mouse cannot touch the bottom with its tail or feet. The water temperature should be maintained at a constant, mild temperature (e.g., 23-25°C).

  • Pre-test (optional): A pre-test session of 15 minutes on the day before the actual test is sometimes included to induce a baseline level of immobility.

  • Test Session: Place the mouse in the cylinder for a 6-minute test session.

  • Scoring: Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors, with the mouse making only small movements to keep its head above water.

  • Data Analysis: Compare the immobility time of the 5-bromo-DMT treated group with the vehicle control group. A significant decrease in immobility time is indicative of an antidepressant-like effect.

Receptor Binding Assay

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.

Protocol:

  • Membrane Preparation: Prepare cell membranes expressing the target receptor (e.g., 5-HT₂A) from cell cultures or animal brain tissue.

  • Incubation: Incubate the membranes with a known concentration of a radiolabeled ligand (e.g., [³H]ketanserin for 5-HT₂A) and varying concentrations of the unlabeled test compound (5-bromo-DMT).

  • Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the concentration of 5-bromo-DMT that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Functional Assay (Calcium Mobilization)

Functional assays measure the biological response following receptor activation. For Gq-coupled receptors like 5-HT₂A, this can be the mobilization of intracellular calcium.

Protocol:

  • Cell Culture: Use a cell line stably expressing the 5-HT₂A receptor and a calcium-sensitive fluorescent dye.

  • Compound Addition: Add varying concentrations of 5-bromo-DMT to the cells.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorometric imaging plate reader. An increase in fluorescence indicates an increase in intracellular calcium concentration.

  • Data Analysis: Plot the change in fluorescence against the log concentration of 5-bromo-DMT to generate a dose-response curve and determine the EC₅₀ and Eₘₐₓ values.

Conclusion

This compound is a fascinating psychoactive compound with a pharmacological profile distinct from its non-brominated parent, DMT. Its high affinity for multiple serotonin receptors, coupled with its non-hallucinogenic and antidepressant-like properties in preclinical models, makes it a compelling candidate for further investigation as a potential therapeutic agent for mood disorders. The detailed chemical and pharmacological data, along with the experimental protocols provided in this guide, are intended to facilitate future research into the therapeutic potential of 5-bromo-DMT and other halogenated tryptamines. Further studies are warranted to elucidate its precise mechanisms of action and to evaluate its safety and efficacy in more advanced preclinical and clinical settings.

References

The Enigmatic Profile of 5-Bromo-DMT: A Psychoactive Paradox in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction: 5-Bromo-N,N-dimethyltryptamine (5-bromo-DMT) is a naturally occurring psychedelic compound found in marine sponges like Smenospongia aurea and Smenospongia echina.[1] As a structural analog of the classic psychedelic N,N-dimethyltryptamine (DMT), 5-bromo-DMT has garnered significant interest within the scientific community for its unique pharmacological profile. Unlike its close relatives, 5-bromo-DMT presents a fascinating paradox: while it engages with key serotonin receptors implicated in hallucinogenic effects, it fails to produce the classic behavioral proxy for psychedelic activity in rodents.[1][2] This whitepaper provides an in-depth technical guide to the psychoactive effects of 5-bromo-DMT in animal models, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological and experimental processes.

Core Pharmacological Data

The interaction of 5-bromo-DMT with various serotonin receptors is central to its psychoactive profile. The following tables summarize the key in vitro binding affinities and functional assay data.

Table 1: Receptor Binding Affinities (Ki) of 5-Bromo-DMT

Receptor TargetKi (nM)Reference
Serotonin 5-HT1A16.9[1]
Serotonin 5-HT2A138[1]
Serotonin 5-HT2B403[1]
Serotonin 5-HT2C193[1]
Serotonin Transporter (SERT)971[1]

Table 2: Functional Activity of 5-Bromo-DMT at Serotonin Receptors

Receptor TargetAssay TypeParameterValue (nM)Emax (%)Reference
Serotonin 5-HT2AGq/11 activationEC5077.7 - 3,09034 - 100[1][3]
Serotonin 5-HT1AcAMP inhibitionEC501,81094[1]
Serotonin Transporter (SERT)Reuptake InhibitionIC508,055N/A[1]

Behavioral Pharmacology in Animal Models

A cornerstone of preclinical psychedelic research is the head-twitch response (HTR) in rodents, a behavioral assay with high predictive validity for hallucinogenic potential in humans.[4][5]

Table 3: Head-Twitch Response (HTR) Induced by 5-Bromo-DMT and Related Compounds

CompoundSpeciesDoseHTR InductionReference
5-Bromo-DMTMouse10 mg/kg, i.p.No significant induction[2]
5-Fluoro-DMTMouse1 mg/kg, i.p.Significant induction[2]
5-Chloro-DMTMouseNot specifiedSignificant induction[2]
DMTMouseNot specifiedSignificant induction[2][5]

Notably, not only does 5-bromo-DMT fail to induce the HTR, but it also antagonizes the HTR induced by other hallucinogenic tryptamines like 5-fluoro-DMT.[1] This suggests a complex interaction at the 5-HT2A receptor, potentially involving biased agonism or recruitment of different downstream signaling pathways.

Beyond the HTR, 5-bromo-DMT has been shown to produce other behavioral effects in rodents, including:

  • Antidepressant-like effects: A single administration of 5-bromo-DMT (10 mg/kg, i.p.) resulted in a significant reduction in depressive-like behavior in a mouse model of stress-induced depression.[2]

  • Hypolocomotion: The compound has been observed to cause sedative-like effects, reducing overall movement.[1]

  • Hypothermia: 5-bromo-DMT can induce a decrease in core body temperature in rodents.[1]

Experimental Protocols

1. Receptor Binding Assays

These assays are crucial for determining the affinity of a ligand (like 5-bromo-DMT) for a specific receptor.

  • Objective: To quantify the binding affinity (Ki) of 5-bromo-DMT to various serotonin receptors.

  • Methodology:

    • Membrane Preparation: Cell membranes expressing the target human serotonin receptors (e.g., 5-HT1A, 5-HT2A) are prepared.

    • Radioligand Binding: The membranes are incubated with a specific radiolabeled ligand (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]ketanserin for 5-HT2A) and varying concentrations of the unlabeled competitor drug (5-bromo-DMT).[2]

    • Separation and Counting: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.

    • Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

2. Head-Twitch Response (HTR) Assay

This in vivo assay is a primary behavioral screen for potential hallucinogenic activity.

  • Objective: To assess the ability of 5-bromo-DMT to induce the head-twitch response in mice, a behavioral proxy for 5-HT2A receptor-mediated psychedelic effects.[4]

  • Methodology:

    • Animal Model: Male C57BL/6J mice are commonly used.[6]

    • Drug Administration: Animals are administered 5-bromo-DMT or a control substance via intraperitoneal (i.p.) injection.

    • Observation: Mice are placed in an observation chamber, and the number of head twitches is counted for a defined period (e.g., 10 minutes).[2]

    • Data Analysis: The number of head twitches in the drug-treated group is compared to the vehicle control group. Statistical analysis (e.g., ANOVA) is used to determine significance.

Signaling Pathways and Experimental Workflows

G cluster_receptor Cell Membrane 5_HT2A_Receptor 5-HT2A Receptor Gq_G11 Gq/G11 Protein 5_HT2A_Receptor->Gq_G11 Activates PLC Phospholipase C Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC 5_Bromo_DMT 5-Bromo-DMT 5_Bromo_DMT->5_HT2A_Receptor Binds

Figure 1: Simplified 5-HT2A receptor signaling pathway activated by 5-bromo-DMT.

G Start Start: HTR Assay Animal_Selection Select Male C57BL/6J Mice Start->Animal_Selection Acclimation Acclimate Mice to Housing Conditions Animal_Selection->Acclimation Drug_Prep Prepare 5-Bromo-DMT Solution and Vehicle Control Acclimation->Drug_Prep Injection Administer Drug (i.p.) Drug_Prep->Injection Observation Place Mouse in Observation Chamber Injection->Observation Data_Collection Count Head Twitches for 10 Minutes Observation->Data_Collection Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Analysis Conclusion Determine Significance of HTR Induction Analysis->Conclusion

Figure 2: Experimental workflow for the Head-Twitch Response (HTR) assay.

Discussion and Future Directions

The pharmacological and behavioral data on 5-bromo-DMT in animal models present a compelling case for further investigation. Its ability to engage the 5-HT2A receptor without inducing the classic hallucinogenic-like head-twitch response suggests it may be a biased agonist, selectively activating certain downstream signaling cascades while avoiding others. This profile is of significant interest for the development of novel therapeutics, particularly for conditions like depression, where the psychoplastogenic and antidepressant effects of psychedelics are sought without the accompanying hallucinatory experiences.[2]

Future research should focus on elucidating the specific signaling pathways activated by 5-bromo-DMT at the 5-HT2A receptor to understand the molecular basis of its non-hallucinogenic profile. Additionally, more extensive behavioral studies in various animal models of psychiatric disorders are warranted to fully explore its therapeutic potential. The unique properties of 5-bromo-DMT make it a valuable tool for dissecting the complex pharmacology of serotonin receptors and a promising lead compound in the quest for safer and more effective treatments for mental health conditions.

References

Methodological & Application

Application Note: Quantification of 5-bromo-DMT in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-bromo-N,N-dimethyltryptamine (5-bromo-DMT) is a brominated indole alkaloid of the tryptamine family, naturally occurring in marine sponges and also encountered as a novel psychoactive substance.[1][2] It is a structural analog of N,N-dimethyltryptamine (DMT), a well-known psychedelic compound.[2] Recent research suggests that 5-bromo-DMT may possess non-hallucinogenic, psychoplastogenic, and antidepressant-like properties, making it a compound of interest for therapeutic development.[3] To support preclinical and clinical research, a sensitive and robust analytical method for the quantification of 5-bromo-DMT in biological matrices is essential.

This application note describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of 5-bromo-DMT in human plasma. The protocol is based on established methods for the analysis of similar tryptamines, such as DMT and 5-MeO-DMT, and is intended for research and forensic applications.[4][5]

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma_sample Plasma Sample (100 µL) add_is Add Internal Standard (DMT-d6) plasma_sample->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation vortex_centrifuge Vortex & Centrifuge protein_precipitation->vortex_centrifuge supernatant_transfer Transfer Supernatant vortex_centrifuge->supernatant_transfer evaporate_reconstitute Evaporate & Reconstitute supernatant_transfer->evaporate_reconstitute lc_separation UPLC Separation (C18 Column) evaporate_reconstitute->lc_separation ms_detection Tandem MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification (Calibration Curve) ms_detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for the quantification of 5-bromo-DMT in human plasma.

Detailed Protocols

1. Materials and Reagents

  • 5-bromo-DMT analytical standard (Cayman Chemical or equivalent)[6]

  • N,N-Dimethyltryptamine-d6 (DMT-d6) internal standard (IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Human plasma (drug-free)

  • Deionized water

2. Standard Solutions and Quality Controls

  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of 5-bromo-DMT in 1 mL of methanol.

  • Working Standard Solutions: Prepare serial dilutions of the primary stock solution with 50:50 (v/v) methanol:water to create calibration standards ranging from 0.1 ng/mL to 100 ng/mL.

  • Internal Standard Working Solution (100 ng/mL): Prepare a 100 ng/mL solution of DMT-d6 in methanol.

  • Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at low, medium, and high concentrations (e.g., 0.3 ng/mL, 5 ng/mL, and 80 ng/mL).

3. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the 100 ng/mL DMT-d6 internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.[7]

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B).[8]

4. LC-MS/MS Analysis

  • Liquid Chromatography (LC) System: A UPLC system such as a Waters ACQUITY or Agilent 1290 Infinity II.

  • Column: A reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).

  • Mobile Phase A: 0.1% formic acid and 2 mM ammonium formate in water.[1]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[1]

  • Gradient:

    Time (min) Flow Rate (mL/min) %A %B
    0.0 0.4 95 5
    2.5 0.4 5 95
    3.0 0.4 5 95
    3.1 0.4 95 5

    | 4.0 | 0.4 | 95 | 5 |

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Autosampler Temperature: 10°C.

  • Mass Spectrometer (MS) System: A triple quadrupole mass spectrometer such as a Sciex QTRAP 6500+ or a Waters Xevo TQ-S.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
5-bromo-DMT267.158.135
5-bromo-DMT (Qualifier)267.1208.025
DMT-d6 (IS)195.264.135

Note: The exact mass of the [M+H]+ ion for 5-bromo-DMT is 266.0419.[9] The product ions are predicted based on the typical fragmentation of tryptamines, which involves the cleavage of the bond alpha to the nitrogen in the side chain, resulting in a characteristic dimethylaminium fragment (m/z 58.1). The qualifier ion (m/z 208.0) corresponds to the loss of the dimethylamine group. The collision energies should be optimized for the specific instrument used.

Data Presentation

Table 1: Summary of Expected Quantitative Performance

ParameterExpected Value
Linearity Range0.1 - 100 ng/mL
Lower Limit of Quantification (LLOQ)0.1 ng/mL
Accuracy (% Bias)Within ±15%
Precision (%RSD)≤15%
Recovery>85%
Matrix EffectMinimal with deuterated IS

These values are based on typical performance characteristics of similar LC-MS/MS assays for related tryptamines and should be confirmed during method validation.[4][5]

Visualization of 5-bromo-DMT Fragmentation

fragmentation_pathway cluster_precursor Precursor Ion precursor 5-bromo-DMT [M+H]+ m/z = 267.1 product1 [C4H10N]+ m/z = 58.1 (Quantifier) precursor->product1 Collision-Induced Dissociation product2 [C10H8BrN]+ m/z = 208.0 (Qualifier) precursor->product2 Collision-Induced Dissociation

Caption: Proposed fragmentation pathway of 5-bromo-DMT in the mass spectrometer.

Conclusion

This application note provides a detailed protocol for the quantification of 5-bromo-DMT in human plasma using LC-MS/MS. The method is designed to be sensitive, specific, and suitable for supporting pharmacokinetic and toxicological studies in the context of drug development and forensic analysis. The use of a deuterated internal standard is recommended to ensure high accuracy and precision by compensating for matrix effects and variability in sample processing.[10][11][12] The provided parameters should be fully validated according to regulatory guidelines before implementation for the analysis of study samples.

References

5-Bromo-DMT: A Novel Research Tool for Neuroscience

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

5-bromo-N,N-dimethyltryptamine (5-bromo-DMT) is a naturally occurring tryptamine found in marine sponges, such as Smenospongia aurea and Smenospongia echina.[1] As a structural analog of N,N-dimethyltryptamine (DMT), a classical psychedelic, 5-bromo-DMT has emerged as a valuable research tool in neuroscience. Its unique pharmacological profile, characterized by significant affinity for serotonin receptors but a lack of hallucinogenic-like behavioral effects in preclinical models, makes it an ideal probe for dissecting the molecular and cellular mechanisms underlying synaptic plasticity, mood regulation, and the therapeutic potential of serotonergic compounds.

These application notes provide a comprehensive overview of 5-bromo-DMT's utility as a research tool, including its pharmacological data, detailed experimental protocols for its use in key neuroscience assays, and visualization of its proposed signaling pathways.

Pharmacological Profile

5-bromo-DMT exhibits a distinct binding profile at various serotonin (5-HT) receptors and the serotonin transporter (SERT). This profile has been characterized through in vitro radioligand binding assays and functional studies.

Quantitative Pharmacological Data

The following tables summarize the binding affinities (Ki), functional potencies (EC50/IC50), and efficacy (Emax) of 5-bromo-DMT at key molecular targets.

Table 1: Receptor and Transporter Binding Affinities (Ki) of 5-bromo-DMT [1]

TargetKi (nM)
5-HT1A Receptor16.9
5-HT2A Receptor138
5-HT2B Receptor403
5-HT2C Receptor193
Serotonin Transporter (SERT)971

Table 2: Functional Activity of 5-bromo-DMT [1]

TargetAssay TypeValueUnitsEfficacy (Emax)
5-HT2A ReceptorAgonist Activity77.7 - 3090EC50 (nM)34 - 100%
5-HT1A ReceptorAgonist Activity1810EC50 (nM)94%
Serotonin Transporter (SERT)Reuptake Inhibition8055IC50 (nM)N/A

Applications in Neuroscience Research

5-bromo-DMT's unique properties make it a powerful tool for several areas of neuroscience research:

  • Dissecting 5-HT Receptor Function: Its differential affinity and functional activity at various 5-HT receptor subtypes allow for the targeted investigation of their individual contributions to cellular and behavioral processes.

  • Investigating Non-Hallucinogenic Psychoplastogens: 5-bromo-DMT serves as a model compound for studying the therapeutic, neuroplastic effects of serotonergic drugs in the absence of hallucinogenic activity.[2][3]

  • Probing Antidepressant Mechanisms: Its antidepressant-like effects in preclinical models provide a basis for exploring novel mechanisms of action for antidepressant drugs.[2][3]

Experimental Protocols

The following are detailed protocols for key experiments utilizing 5-bromo-DMT.

In Vitro Receptor Binding Assay (Competition Assay)

This protocol describes a competitive radioligand binding assay to determine the affinity of 5-bromo-DMT for a specific serotonin receptor subtype (e.g., 5-HT2A).

Materials:

  • Cell membranes expressing the human serotonin receptor of interest (e.g., h5-HT2A)

  • Radioligand specific for the receptor (e.g., [3H]ketanserin for 5-HT2A)

  • 5-bromo-DMT stock solution

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., a high concentration of an unlabeled antagonist like ketanserin)

  • 96-well plates

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

  • Filter plates and vacuum manifold

Procedure:

  • Prepare Reagents: Dilute the cell membranes, radioligand, and 5-bromo-DMT to their working concentrations in assay buffer.

  • Assay Setup: In a 96-well plate, add in the following order:

    • Assay buffer

    • A serial dilution of 5-bromo-DMT or vehicle control.

    • Radioligand (at a concentration near its Kd).

    • Cell membrane preparation.

    • For non-specific binding wells, add the non-specific binding control instead of 5-bromo-DMT.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a filter plate using a vacuum manifold to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Punch out the filters from the plate into scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log concentration of 5-bromo-DMT and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Head-Twitch Response (HTR) Assay in Mice

This protocol is used to assess the potential hallucinogenic-like effects of 5-bromo-DMT. The head-twitch response is a rapid, side-to-side head movement in rodents that is a behavioral proxy for 5-HT2A receptor-mediated psychedelic effects.[4]

Materials:

  • Male C57BL/6J mice

  • 5-bromo-DMT solution for injection (e.g., dissolved in saline with a small amount of DMSO)

  • Vehicle control (e.g., saline with DMSO)

  • Positive control (e.g., a known hallucinogen like DOI or 5-MeO-DMT)

  • Observation chambers (e.g., clear cylindrical chambers)

  • Video recording equipment (optional, but recommended for accurate scoring)

Procedure:

  • Acclimation: Allow mice to acclimate to the observation chambers for at least 30 minutes before injection.

  • Injection: Administer 5-bromo-DMT, vehicle, or the positive control via intraperitoneal (i.p.) injection. A suggested dose range for 5-bromo-DMT is 1-10 mg/kg.[2]

  • Observation: Immediately after injection, return the mice to their observation chambers and record their behavior for a set period (e.g., 30-60 minutes).

  • Scoring: Manually or automatically score the number of head twitches. A head twitch is a rapid, convulsive rotational movement of the head that is distinct from grooming or exploratory behavior.

  • Data Analysis: Compare the number of head twitches in the 5-bromo-DMT-treated group to the vehicle and positive control groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). Previous studies have shown that 5-bromo-DMT does not significantly induce the head-twitch response.[1][2]

In Vivo Forced Swim Test (FST) in Mice

The FST is a widely used behavioral assay to screen for antidepressant-like activity.

Materials:

  • Male C57BL/6J mice

  • 5-bromo-DMT solution for injection

  • Vehicle control

  • Positive control (e.g., a known antidepressant like fluoxetine)

  • Cylindrical water tanks (e.g., 25 cm tall, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Video recording equipment

Procedure:

  • Drug Administration: Administer 5-bromo-DMT, vehicle, or the positive control i.p. 30-60 minutes before the test. A suggested dose for 5-bromo-DMT is 10 mg/kg.[2]

  • Test Session: Gently place each mouse into the water tank for a 6-minute session.

  • Behavioral Recording: Record the entire session for later analysis.

  • Scoring: Score the last 4 minutes of the test for time spent immobile. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.

  • Data Analysis: Compare the immobility time across the different treatment groups. A significant decrease in immobility time in the 5-bromo-DMT group compared to the vehicle group suggests an antidepressant-like effect.

In Vitro Dendritic Spine Analysis in Primary Cortical Neurons

This protocol assesses the psychoplastogenic effects of 5-bromo-DMT by examining changes in dendritic spine density and morphology.

Materials:

  • Primary cortical neuron cultures (e.g., from embryonic day 18 rat embryos)

  • Neuron culture medium

  • 5-bromo-DMT stock solution

  • Transfection reagent and a plasmid encoding a fluorescent protein (e.g., GFP) to visualize neurons

  • Fixative (e.g., 4% paraformaldehyde)

  • Mounting medium

  • Confocal microscope

  • Image analysis software (e.g., ImageJ/Fiji with NeuronJ plugin)

Procedure:

  • Neuron Culture and Transfection: Culture primary cortical neurons on coverslips. At an appropriate day in vitro (e.g., DIV 10-12), transfect a subset of neurons with a GFP-expressing plasmid to visualize their morphology.

  • Treatment: At DIV 14, treat the cultures with 5-bromo-DMT at various concentrations (e.g., 1-10 µM) or vehicle for a specified duration (e.g., 24 hours).

  • Fixation and Mounting: After treatment, fix the neurons with 4% paraformaldehyde, wash, and mount the coverslips onto microscope slides.

  • Imaging: Acquire high-resolution z-stack images of dendritic segments from GFP-positive neurons using a confocal microscope.

  • Dendritic Spine Analysis: Using image analysis software, quantify dendritic spine density (number of spines per unit length of dendrite) and morphology (e.g., spine head diameter, length).

  • Data Analysis: Compare the dendritic spine density and morphology between 5-bromo-DMT-treated and vehicle-treated neurons. An increase in spine density would indicate a psychoplastogenic effect.

Gene Expression Analysis of Immediate Early Genes (IEGs)

This protocol uses RT-qPCR to measure changes in the expression of IEGs associated with neuroplasticity (e.g., Arc, c-Fos, Egr-1) in response to 5-bromo-DMT.

Materials:

  • Mice

  • 5-bromo-DMT solution for injection

  • Vehicle control

  • Brain tissue collection tools

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix

  • Primers for target IEGs and a housekeeping gene (e.g., Gapdh)

  • Real-time PCR system

Procedure:

  • Treatment and Tissue Collection: Administer 5-bromo-DMT or vehicle to mice. At a specific time point post-injection (e.g., 1-2 hours), euthanize the animals and dissect the brain region of interest (e.g., prefrontal cortex, hippocampus).

  • RNA Extraction: Immediately extract total RNA from the tissue samples using an RNA extraction kit.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target IEGs and the housekeeping gene.

  • Data Analysis: Calculate the relative expression of the target genes using the delta-delta Ct method, normalizing to the housekeeping gene. Compare the gene expression levels between the 5-bromo-DMT and vehicle groups. An upregulation of IEGs would be indicative of enhanced neuronal activity and plasticity.

Signaling Pathways

The following diagrams illustrate the primary signaling cascades activated by 5-bromo-DMT through its interaction with 5-HT2A and 5-HT1A receptors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5_Bromo_DMT 5-bromo-DMT 5HT2A_R 5-HT2A Receptor 5_Bromo_DMT->5HT2A_R Gq Gq 5HT2A_R->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 cleavage DAG DAG PIP2->DAG cleavage Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Signaling (e.g., ERK activation, Gene Expression) Ca2->Downstream PKC->Downstream

Caption: 5-HT2A Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5_Bromo_DMT 5-bromo-DMT 5HT1A_R 5-HT1A Receptor 5_Bromo_DMT->5HT1A_R Gi_o Gi/o 5HT1A_R->Gi_o AC Adenylyl Cyclase (AC) Gi_o->AC ATP ATP AC->ATP cAMP cAMP ATP->cAMP conversion PKA Protein Kinase A (PKA) cAMP->PKA Downstream Downstream Signaling (e.g., CREB phosphorylation, Gene Expression) PKA->Downstream

Caption: 5-HT1A Receptor Signaling Pathway

Safety and Handling

As with any research chemical, 5-bromo-DMT should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear gloves, a lab coat, and safety glasses when handling the compound.

  • Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation.

  • Storage: Store in a cool, dry, and dark place in a tightly sealed container.

  • Disposal: Dispose of waste according to institutional and local regulations for chemical waste.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Synthesis and Purification

5-bromo-DMT for research purposes can be synthesized via various chemical routes, with the Fischer indole synthesis being a common method.[5] Optimization of reaction conditions, such as temperature and residence time in flow chemistry systems, is crucial for achieving high purity and yield.[6] Purification is typically achieved through chromatographic techniques to ensure the final product is suitable for in vitro and in vivo studies.

Conclusion

5-bromo-DMT is a promising and versatile research tool for the neuroscience community. Its unique pharmacological profile, particularly its ability to promote neuroplasticity and exert antidepressant-like effects without inducing hallucinogenic-like behaviors, provides a valuable avenue for investigating the complex roles of the serotonin system in brain function and psychiatric disorders. The protocols and information provided here serve as a guide for researchers to effectively utilize 5-bromo-DMT in their studies to advance our understanding of neuropharmacology and develop novel therapeutic strategies.

References

Application Notes and Protocols for the Synthesis of Radiolabeled 5-Bromo-DMT

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of potential synthetic protocols for the radiolabeling of 5-bromo-N,N-dimethyltryptamine (5-bromo-DMT), a compound of interest for its potential as a non-hallucinogenic psychoplastogen with antidepressant properties. The following sections detail hypothetical yet plausible methodologies for the synthesis of radiolabeled 5-bromo-DMT for use in pre-clinical and clinical research, including pharmacokinetic studies and in vivo imaging.

The protocols described are based on established radiolabeling techniques for analogous tryptamine derivatives, given the limited direct literature on the radiosynthesis of 5-bromo-DMT.

Data Presentation: Quantitative Synthesis Data

The following table summarizes expected quantitative data for different radiolabeling approaches. The data for Carbon-14 labeling is based on the reported synthesis of [¹⁴C]5-MeO-DMT and serves as a reference point for what might be achievable for [¹⁴C]5-bromo-DMT. Data for Tritium and Bromine-76 labeling are projected based on common radiochemical yields for similar procedures.

RadiotracerLabeling PositionPrecursorLabeling AgentRadiochemical Yield (RCY)Specific Activity (SA)Purity
[¹⁴C]5-bromo-DMT Indole-2 or N-methyl5-bromoindole or 5-bromo-N-methyltryptamine[¹⁴C]Oxalyl chloride or [¹⁴C]CH₃I15-25% (projected)>50 mCi/mmol>98%
[³H]5-bromo-DMT Various5-bromo-DMT or unsaturated precursor³H₂ gas10-30% (projected)15-30 Ci/mmol>98%
[⁷⁶Br]5-bromo-DMT 5-position of indoleN,N-dimethyltryptamine[⁷⁶Br]N-bromosuccinimide30-50% (projected)>1 Ci/µmol>98%

Experimental Protocols

Protocol 1: Synthesis of [¹⁴C]5-bromo-DMT via the Speeter-Anthony Method

This protocol adapts the well-established Speeter-Anthony tryptamine synthesis for the incorporation of a Carbon-14 label. The label can be introduced via [¹⁴C]oxalyl chloride or through methylation with [¹⁴C]methyl iodide. This example will focus on labeling via [¹⁴C]oxalyl chloride.

Objective: To synthesize [¹⁴C]5-bromo-DMT with a high specific activity for use in autoradiography, and in vitro and in vivo metabolic studies.

Materials:

  • 5-bromoindole

  • [¹⁴C]Oxalyl chloride in a suitable solvent (e.g., diethyl ether)

  • Anhydrous diethyl ether

  • Anhydrous dimethylamine solution

  • Lithium aluminum hydride (LAH)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate

  • Hydrochloric acid

  • Sodium bicarbonate

  • Silica gel for column chromatography

  • High-performance liquid chromatography (HPLC) system with a radioactivity detector

Procedure:

  • Acylation: In a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 5-bromoindole in anhydrous diethyl ether. Cool the solution to 0°C in an ice bath. Add a solution of [¹⁴C]oxalyl chloride in diethyl ether dropwise with stirring. Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 1 hour. The formation of a precipitate (5-bromo-indol-3-ylglyoxylyl chloride) is expected.

  • Amidation: Cool the reaction mixture back to 0°C and slowly add a solution of anhydrous dimethylamine. Stir the mixture at room temperature for 2 hours.

  • Work-up 1: Quench the reaction by the slow addition of water. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude [¹⁴C]5-bromo-N,N-dimethyl-indole-3-glyoxylamide.

  • Reduction: In a separate flame-dried flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride in anhydrous THF. Cool the suspension to 0°C. Add the crude glyoxylamide from the previous step, dissolved in anhydrous THF, dropwise to the LAH suspension.

  • Reaction Quench and Work-up 2: After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4 hours. Cool the reaction to 0°C and cautiously quench by the sequential addition of water, 15% sodium hydroxide solution, and then more water.

  • Purification: Filter the resulting aluminum salts and wash thoroughly with THF. Concentrate the filtrate under reduced pressure. Purify the crude [¹⁴C]5-bromo-DMT by silica gel column chromatography followed by preparative HPLC to achieve high radiochemical purity.

Protocol 2: Synthesis of [⁷⁶Br]5-bromo-DMT for PET Imaging

This protocol describes the electrophilic radiobromination of a suitable precursor to produce [⁷⁶Br]5-bromo-DMT. This method is suitable for producing a high specific activity radiotracer for positron emission tomography (PET) imaging.

Objective: To synthesize [⁷⁶Br]5-bromo-DMT for in vivo imaging of its distribution and receptor occupancy.

Materials:

  • N,N-dimethyltryptamine (DMT) or a suitable protected precursor

  • [⁷⁶Br]N-bromosuccinimide ([⁷⁶Br]NBS) or another suitable electrophilic brominating agent

  • Anhydrous acetonitrile or dichloromethane

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • HPLC system with a radioactivity detector

Procedure:

  • Precursor Preparation: Dissolve N,N-dimethyltryptamine in anhydrous acetonitrile in a reaction vial.

  • Radiobromination: Add a solution of [⁷⁶Br]NBS in acetonitrile to the precursor solution at room temperature. The reaction is typically rapid and should be monitored by radio-TLC or radio-HPLC.

  • Quenching: After a short reaction time (e.g., 5-15 minutes), quench the reaction by adding a suitable quenching agent, such as sodium bisulfite solution.

  • Purification: Dilute the reaction mixture with water and pass it through a C18 SPE cartridge. Wash the cartridge with water to remove unreacted bromide and other polar impurities. Elute the desired product with ethanol or acetonitrile.

  • Final Purification and Formulation: Further purify the product using semi-preparative HPLC. Collect the fraction corresponding to [⁷⁶Br]5-bromo-DMT. The solvent can be removed under a stream of nitrogen, and the final product can be formulated in a physiologically compatible solution (e.g., saline with a small amount of ethanol) for injection.

Visualizations

Signaling Pathway

While the direct signaling pathway of 5-bromo-DMT is still under investigation, it is known to be a partial agonist of the serotonin 5-HT₂ₐ receptor.[1] The diagram below illustrates a simplified, canonical 5-HT₂ₐ receptor signaling cascade.

5-HT2A_Signaling_Pathway 5-bromo-DMT 5-bromo-DMT 5-HT2A_Receptor 5-HT2A_Receptor 5-bromo-DMT->5-HT2A_Receptor Binds to Gq_Protein Gq_Protein 5-HT2A_Receptor->Gq_Protein Activates PLC Phospholipase C Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC_Activation Protein Kinase C Activation DAG->PKC_Activation Downstream_Effects Downstream Cellular Effects (e.g., Gene Expression) Ca_Release->Downstream_Effects PKC_Activation->Downstream_Effects

Caption: Simplified 5-HT₂ₐ receptor signaling cascade initiated by 5-bromo-DMT.

Experimental Workflow: Radiolabeling and Purification

The following diagram outlines the general workflow for the synthesis and purification of a radiolabeled tryptamine, applicable to the protocols described above.

Radiolabeling_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_qc Quality Control Precursor Precursor Radiolabeling_Reaction Radiolabeling_Reaction Precursor->Radiolabeling_Reaction Add Radiolabeled Reagent Quenching Quenching Radiolabeling_Reaction->Quenching Stop Reaction Crude_Product Crude_Product Quenching->Crude_Product SPE Solid-Phase Extraction (SPE) HPLC Semi-preparative HPLC SPE->HPLC Final_Product Final_Product HPLC->Final_Product Analytical_HPLC Analytical HPLC Final_Product->Analytical_HPLC Purity Check GC_MS GC-MS Final_Product->GC_MS Identity Confirmation Formulation Formulation Analytical_HPLC->Formulation If >98% Pure

References

Application Notes and Protocols for the Extraction of 5-bromo-DMT from Smenospongia aurea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-bromo-N,N-dimethyltryptamine (5-bromo-DMT) is a naturally occurring brominated indole alkaloid found in the marine sponge Smenospongia aurea.[1][2] This compound has garnered significant interest within the scientific community due to its unique pharmacological profile. Unlike its well-known hallucinogenic analogue, N,N-dimethyltryptamine (DMT), 5-bromo-DMT is reported to be a non-hallucinogenic psychoplastogen with potential antidepressant and anxiolytic properties.[3][4][5] Its mechanism of action is primarily through interaction with serotonin receptors, exhibiting a complex affinity profile for various subtypes.[1][2] These characteristics make 5-bromo-DMT a promising lead compound for the development of novel therapeutics for mood disorders.

These application notes provide a comprehensive overview of the extraction and isolation of 5-bromo-DMT from Smenospongia aurea, including detailed protocols, quantitative data, and diagrams of the experimental workflow and its primary signaling pathway.

Quantitative Data

The concentration of 5-bromo-DMT and related compounds can vary between different species of marine sponges and even within specimens of the same species. The following table summarizes the reported concentrations of 5-bromo-DMT and the major related alkaloid, 5,6-dibromo-DMT, in Smenospongia aurea and the related sponge Verongula rigida.

CompoundMarine SpongeConcentration (% of dry weight)
5-bromo-DMTSmenospongia aurea~0.88% (in some specimens)
5-bromo-DMTVerongula rigida0.00142%
5,6-dibromo-DMTSmenospongia aureaPresent
5,6-dibromo-DMTVerongula rigida0.35%

Note: Data for Smenospongia aurea is based on reports of it being the primary alkaloid in some specimens, while in others, 5,6-dibromo-DMT is more abundant.

The following table outlines the key physicochemical and spectroscopic properties of 5-bromo-DMT.

PropertyValue
Molecular Formula C₁₂H₁₅BrN₂
Molar Mass 267.17 g/mol
Appearance Crystalline solid
UV max (λmax) 227 nm
Solubility Soluble in ethanol, DMF, DMSO

Experimental Protocols

The following protocols are generalized methodologies based on published procedures for the extraction and isolation of brominated alkaloids from marine sponges of the genus Smenospongia and related species.[6][7]

Protocol 1: Extraction of Crude Alkaloid Mixture from Smenospongia aurea

  • Sponge Collection and Preparation:

    • Collect specimens of Smenospongia aurea and freeze them immediately at -20°C for transport and storage.

    • Prior to extraction, thaw the sponge material, cut it into small pieces, and lyophilize (freeze-dry) to a constant weight.

    • Grind the dried sponge material into a fine powder.

  • Solvent Extraction:

    • Macerate the powdered sponge material in ethanol (EtOH) or a mixture of methanol (MeOH) and dichloromethane (CH₂Cl₂) (1:1 v/v) at a ratio of 10 mL of solvent per gram of dried sponge.

    • Stir the mixture at room temperature for 24 hours.

    • Filter the mixture and collect the supernatant.

    • Repeat the extraction process on the sponge residue two more times.

    • Combine the supernatants from all three extractions.

  • Crude Extract Preparation:

    • Concentrate the combined extracts under reduced pressure using a rotary evaporator to yield a crude extract.

Protocol 2: Isolation and Purification of 5-bromo-DMT

This protocol outlines a multi-step chromatographic approach for the purification of 5-bromo-DMT from the crude extract.

  • Silica Gel Column Chromatography (Initial Fractionation):

    • Dissolve the crude extract in a minimal amount of the initial mobile phase.

    • Load the dissolved extract onto a silica gel column packed with an appropriate non-polar solvent (e.g., hexane or toluene).

    • Elute the column with a stepwise gradient of increasing polarity, for example, using mixtures of hexane/ethyl acetate or toluene/ethyl acetate with increasing proportions of ethyl acetate.

    • Combine fractions containing compounds with similar TLC profiles.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) (Fine Purification):

    • Subject the fractions containing 5-bromo-DMT to preparative RP-HPLC.

    • Use a C18 column with a mobile phase consisting of a gradient of water and methanol (or acetonitrile), often with a small amount of an acid modifier like trifluoroacetic acid (TFA) to improve peak shape.[7]

    • Monitor the elution profile using a UV detector at 227 nm and 280 nm.

    • Collect the peak corresponding to 5-bromo-DMT.

  • Crystallization (Final Purification):

    • Evaporate the solvent from the purified 5-bromo-DMT fraction.

    • Dissolve the residue in a minimal amount of hot methanol and allow it to cool slowly to induce crystallization.[6]

    • Collect the crystals by filtration and wash with a small amount of cold methanol.

    • Dry the crystals under vacuum to obtain pure 5-bromo-DMT.

  • Purity and Identity Confirmation:

    • Assess the purity of the final product using analytical HPLC.

    • Confirm the identity of 5-bromo-DMT using spectroscopic methods such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), and compare the data with published values.

Visualizations

Experimental Workflow

Extraction_Workflow Sponge Smenospongia aurea Collection Preparation Freeze-drying and Grinding Sponge->Preparation Extraction Solvent Extraction (EtOH or MeOH/CH₂Cl₂) Preparation->Extraction Crude_Extract Crude Alkaloid Extract Extraction->Crude_Extract Silica_CC Silica Gel Column Chromatography Crude_Extract->Silica_CC Fractions Alkaloid-rich Fractions Silica_CC->Fractions RP_HPLC Reversed-Phase HPLC Fractions->RP_HPLC Purified_5_Br_DMT Purified 5-bromo-DMT RP_HPLC->Purified_5_Br_DMT Crystallization Crystallization from Methanol Purified_5_Br_DMT->Crystallization Final_Product Pure 5-bromo-DMT Crystals Crystallization->Final_Product Analysis Purity and Identity Confirmation (HPLC, NMR, MS) Final_Product->Analysis

Caption: A generalized workflow for the extraction and purification of 5-bromo-DMT.

Signaling Pathway of 5-bromo-DMT

Signaling_Pathway cluster_receptor Serotonin Receptors cluster_effects Downstream Cellular Effects 5HT2A 5-HT₂A Psychoplastogenesis Psychoplastogenesis (Neuronal Growth) 5HT2A->Psychoplastogenesis Non_Hallucinogenic Non-Hallucinogenic Profile 5HT2A->Non_Hallucinogenic Modulated Signaling 5HT1A 5-HT₁A Antidepressant Antidepressant-like Effects 5HT1A->Antidepressant Other_5HT Other 5-HT Receptors (e.g., 5-HT₂B, 5-HT₂C) 5_Br_DMT 5-bromo-DMT 5_Br_DMT->5HT2A Agonist 5_Br_DMT->5HT1A High Affinity 5_Br_DMT->Other_5HT Psychoplastogenesis->Antidepressant

Caption: The interaction of 5-bromo-DMT with serotonin receptors and its downstream effects.

References

Purifying 5-bromo-DMT: A Guide to Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 5-bromo-N,N-dimethyltryptamine (5-bromo-DMT), a halogenated indole alkaloid with potential therapeutic applications. The synthesis of 5-bromo-DMT can often yield byproducts, including regioisomers (e.g., 7-bromo and 4,5-dibromo derivatives) and unreacted starting materials. Effective purification is therefore a critical step to obtain a compound of high purity for research and development purposes. The primary methods for purification discussed herein are flash column chromatography and preparative high-performance liquid chromatography (HPLC).

Introduction to Purification Strategies

The choice of chromatographic technique depends on the scale of the purification, the required purity, and the available equipment. For laboratory-scale purification (milligrams to several grams), flash column chromatography using silica gel is a cost-effective and efficient method. For achieving very high purity or for purifying smaller quantities, preparative HPLC is the preferred method.

A crucial first step in developing a purification protocol is to analyze the crude reaction mixture using Thin Layer Chromatography (TLC). TLC helps in identifying a suitable solvent system that provides good separation between 5-bromo-DMT and its impurities. An ideal solvent system will result in the 5-bromo-DMT spot having a retention factor (Rf) of approximately 0.3, allowing for effective separation on a column.

Data Presentation: Chromatographic Conditions for Tryptamine Purification

The following table summarizes various chromatographic conditions reported for the purification of substituted tryptamines, which can serve as a starting point for optimizing the purification of 5-bromo-DMT.

TechniqueStationary PhaseMobile Phase / EluentCompound(s)Reference
Flash Column ChromatographySilica GelHexane-Ethyl Acetate (10:1, v/v)2-(5-Bromopentyl)-1H-pyrrole (a related heterocyclic compound)[1]
Flash Column ChromatographySilica GelDichloromethane-Methanol or Ethyl Acetate-Acetone mixturesGeneral guidance for basic compounds[2]
Flash Column ChromatographySilica GelAcetone/Methanol (9:1, v/v)5-MeO-DMT[3]
Flash Column ChromatographySilica GelMethanol/Dichloromethane (1:9) with a few drops of NH4OHβ-Acetamido substituted tryptamine derivatives
Preparative HPLCC18Acetonitrile/Water with 0.1% Trifluoroacetic Acid (TFA)Synthetic Peptides (demonstrates scale-up from analytical)[4]

Experimental Protocols

Protocol 1: Purification of 5-bromo-DMT by Flash Column Chromatography

This protocol outlines the purification of crude 5-bromo-DMT using silica gel flash chromatography.

1. Materials and Equipment:

  • Crude 5-bromo-DMT

  • Silica gel (for flash chromatography, e.g., 230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate, Dichloromethane, Methanol, Triethylamine (Et3N)

  • Glass chromatography column with a stopcock

  • Sand (washed)

  • Cotton or glass wool

  • Beakers, flasks, and collection tubes

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp for TLC visualization

  • Rotary evaporator

2. Mobile Phase Selection (TLC Analysis):

  • Dissolve a small amount of the crude 5-bromo-DMT in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a TLC plate.

  • Develop the TLC plate in various solvent systems. Start with a non-polar system like hexane/ethyl acetate (e.g., 8:2) and gradually increase the polarity. For basic compounds like tryptamines, it is often beneficial to add a small amount of triethylamine (e.g., 0.1-1%) to the mobile phase to reduce tailing.[2]

  • Visualize the developed plate under a UV lamp.

  • The optimal solvent system is one where the 5-bromo-DMT spot has an Rf value of approximately 0.3 and is well-separated from impurity spots.[2]

3. Column Packing:

  • Insert a small plug of cotton or glass wool into the bottom of the chromatography column.

  • Add a thin layer of sand (approximately 1-2 cm) on top of the plug.[2]

  • Prepare a slurry of silica gel in the chosen non-polar component of the mobile phase (e.g., hexane).

  • Carefully pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.

  • Allow the silica gel to settle, and then add another thin layer of sand on top of the silica bed.

  • Equilibrate the packed column by running 2-3 column volumes of the initial mobile phase through it. Do not let the solvent level drop below the top layer of sand.

4. Sample Loading:

  • Dissolve the crude 5-bromo-DMT in a minimal amount of a strong solvent (e.g., dichloromethane).

  • In a separate flask, add a small amount of silica gel to the dissolved crude product and evaporate the solvent to dryness on a rotary evaporator. This creates a dry-loaded sample.

  • Carefully add the silica gel with the adsorbed crude product onto the top of the packed column.

5. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.

  • Apply gentle air pressure to the top of the column to initiate the flow of the mobile phase.

  • Begin collecting fractions in test tubes or other suitable containers.

  • If using a gradient elution, start with a less polar solvent mixture and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate in hexane).

  • Monitor the separation by collecting small aliquots from the fractions and analyzing them by TLC.

  • Combine the fractions that contain pure 5-bromo-DMT.

6. Product Isolation:

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified 5-bromo-DMT.

Protocol 2: Purification of 5-bromo-DMT by Preparative HPLC

This protocol provides a general workflow for purifying 5-bromo-DMT using preparative reverse-phase HPLC.

1. Materials and Equipment:

  • Crude 5-bromo-DMT

  • Preparative HPLC system with a fraction collector

  • Reverse-phase preparative HPLC column (e.g., C18)

  • HPLC-grade solvents: Acetonitrile, Water, Trifluoroacetic Acid (TFA) or Formic Acid

  • Analytical HPLC system for method development and fraction analysis

  • Vials for sample and fraction collection

  • Lyophilizer or rotary evaporator

2. Analytical Method Development:

  • Dissolve a small amount of crude 5-bromo-DMT in the mobile phase.

  • Using an analytical HPLC system with a C18 column, develop a gradient elution method. A common gradient for tryptamines runs from a low to a high percentage of acetonitrile in water, with an acidic modifier like 0.1% TFA or formic acid.

  • Optimize the gradient to achieve good separation of the 5-bromo-DMT peak from impurity peaks within a reasonable run time.

3. Scale-Up to Preparative HPLC:

  • Based on the optimized analytical method, scale up the injection volume and flow rate for the preparative column according to the manufacturer's guidelines.

  • Dissolve the crude 5-bromo-DMT in the initial mobile phase at a concentration that avoids column overload. Filter the solution through a 0.45 µm filter before injection.

4. Purification and Fraction Collection:

  • Equilibrate the preparative column with the initial mobile phase.

  • Inject the dissolved crude sample onto the column.

  • Run the preparative gradient method.

  • Collect fractions corresponding to the 5-bromo-DMT peak as determined by the UV detector.

5. Fraction Analysis and Product Isolation:

  • Analyze the collected fractions using the analytical HPLC method to confirm purity.

  • Pool the fractions containing the pure product.

  • Remove the solvents, typically by lyophilization (freeze-drying) if using a volatile buffer like formic acid, or by rotary evaporation followed by further purification steps if a non-volatile modifier like TFA was used.

Visualizations

experimental_workflow_flash_chromatography cluster_prep Preparation cluster_purification Purification cluster_isolation Isolation tlc TLC Analysis for Mobile Phase Selection slurry Prepare Silica Gel Slurry tlc->slurry Determines Solvent System pack Pack Chromatography Column slurry->pack load Dry Load Crude 5-bromo-DMT pack->load elute Elute with Mobile Phase (Isocratic or Gradient) load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze pool Pool Pure Fractions analyze->pool Identify Pure Fractions evap Evaporate Solvent pool->evap product Purified 5-bromo-DMT evap->product

Caption: Workflow for Flash Chromatography Purification.

experimental_workflow_prep_hplc cluster_dev Method Development cluster_purification Purification cluster_isolation Isolation analytical Develop Analytical HPLC Method scaleup Scale-Up Method for Preparative Column analytical->scaleup prepare_sample Prepare & Filter Crude Sample scaleup->prepare_sample inject Inject Sample onto Preparative Column prepare_sample->inject run_hplc Run Preparative Gradient inject->run_hplc collect Collect Fractions run_hplc->collect analyze Analyze Fractions by Analytical HPLC collect->analyze pool Pool Pure Fractions analyze->pool Confirm Purity isolate Isolate Product (Lyophilization/Evaporation) pool->isolate product High-Purity 5-bromo-DMT isolate->product

Caption: Workflow for Preparative HPLC Purification.

References

Spectroscopic Analysis of 5-bromo-N,N-dimethyltryptamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-bromo-N,N-dimethyltryptamine (5-Br-DMT) is a brominated indole alkaloid and a derivative of N,N-dimethyltryptamine (DMT).[1] It is found naturally in marine sponges such as Smenospongia aurea and Smenospongia echina, and has garnered interest within the scientific community for its unique pharmacological profile and potential therapeutic applications.[1][2] As a compound of interest in drug discovery and neuroscience, comprehensive analytical characterization is crucial. These application notes provide a detailed overview of the spectroscopic analysis of 5-Br-DMT, including data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. Detailed protocols for these analytical techniques are also presented to aid researchers in their own investigations.

Chemical and Physical Properties

PropertyValueReference
IUPAC Name 2-(5-bromo-1H-indol-3-yl)-N,N-dimethylethanamine[3]
Molecular Formula C₁₂H₁₅BrN₂[4][5]
Molecular Weight 267.16 g/mol [3][5]
CAS Number 17274-65-6[4]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of 5-Br-DMT. The following tables summarize the available ¹H and ¹³C NMR data.

¹H NMR Spectroscopic Data

Chemical Shift (ppm)MultiplicityAssignment
2.633s-N(CH₃)₂
3.006 - 3.025m-CH₂-N(CH₃)₂
6.550sH-2

Solvent and frequency not specified in the source data.

¹³C NMR Spectroscopic Data

Chemical Shift (ppm)Assignment
~125-140Aromatic C (indole)
~100-125Aromatic CH (indole)
~60-CH₂-N
~45-N(CH₃)₂
~25-CH₂-
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of 5-Br-DMT, aiding in its identification.

m/zIon
267.0494[M+H]⁺

High-Resolution Mass Spectrometry (HR-MS) data.

The fragmentation of tryptamines in mass spectrometry typically involves cleavage of the ethylamine side chain. A characteristic fragment for N,N-dimethyltryptamines is the immonium ion [CH₂=N(CH₃)₂]⁺ at m/z 58.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the 5-Br-DMT molecule.

Wavenumber (cm⁻¹)Assignment
3148N-H stretch (indole)
1564C=C stretch (aromatic)
1456C-H bend
1348C-N stretch
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within the molecule and can be used for quantification.

λmax (nm)Solvent
227Not specified

Experimental Protocols

General Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a compound like this compound.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation cluster_report Reporting prep Weighing and Dissolution nmr NMR Spectroscopy (¹H, ¹³C) prep->nmr Sample Introduction ms Mass Spectrometry (HR-MS, GC-MS) prep->ms Sample Introduction ir FT-IR Spectroscopy prep->ir Sample Introduction uv UV-Vis Spectroscopy prep->uv Sample Introduction process Spectral Processing nmr->process ms->process ir->process uv->process interpret Structural Elucidation and Data Comparison process->interpret report Application Notes and Protocols interpret->report

General workflow for spectroscopic analysis.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound sample (5-20 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), or Dimethyl sulfoxide-d₆ (DMSO-d₆))

  • NMR tubes (5 mm)

  • Volumetric flask and pipette

  • Internal standard (e.g., Tetramethylsilane - TMS)

Procedure:

  • Sample Preparation:

    • Accurately weigh the 5-Br-DMT sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

    • If an internal standard is used, add a small amount of TMS to the solvent.

    • Transfer the solution to an NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • Data Acquisition:

    • Acquire the ¹H spectrum using a standard pulse program.

    • Acquire the ¹³C spectrum. A proton-decoupled pulse sequence is typically used.

    • For complete structural assignment, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

  • Data Processing:

    • Apply Fourier transformation to the raw data (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm) or the residual solvent peak.

    • Integrate the peaks in the ¹H spectrum.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the retention time and mass fragmentation pattern of 5-Br-DMT.

Materials:

  • This compound sample

  • Volatile solvent (e.g., methanol, ethyl acetate)

  • GC-MS system with a suitable capillary column (e.g., DB-5MS)

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a suitable volatile solvent.

  • Instrumental Parameters (example): [6]

    • Injector Temperature: 280 °C

    • Injection Volume: 1 µL

    • Split Mode: 1:5

    • Carrier Gas: Helium

    • Oven Temperature Program: Start at an appropriate temperature (e.g., 100 °C), ramp up to a final temperature (e.g., 280 °C).

    • MS Transfer Line Temperature: ~280 °C

    • Ion Source Temperature: ~230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 40-550

  • Data Acquisition:

    • Inject the sample into the GC-MS.

    • Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to 5-Br-DMT.

  • Data Analysis:

    • Determine the retention time of the 5-Br-DMT peak.

    • Analyze the mass spectrum to identify the molecular ion and major fragment ions.

Protocol 3: Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of 5-Br-DMT to identify its functional groups.

Materials:

  • This compound sample (solid)

  • ATR-FTIR spectrometer

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean.

    • Acquire a background spectrum of the empty ATR crystal.

  • Sample Analysis:

    • Place a small amount of the solid 5-Br-DMT sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum.

  • Data Processing:

    • The software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance spectrum.

    • Identify and label the characteristic absorption bands.

Protocol 4: Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the absorption maxima of 5-Br-DMT.

Materials:

  • This compound sample

  • Spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile)

  • Quartz cuvettes

  • UV-Vis spectrophotometer

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of 5-Br-DMT of a known concentration in the chosen solvent.

    • Prepare a series of dilutions from the stock solution.

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up.

    • Set the desired wavelength range (e.g., 200-400 nm).

  • Data Acquisition:

    • Fill a quartz cuvette with the solvent to be used as a blank and record a baseline spectrum.

    • Record the absorbance spectra for each of the diluted sample solutions.

  • Data Analysis:

    • Determine the wavelength(s) of maximum absorbance (λmax).

    • If quantitative analysis is required, a calibration curve of absorbance versus concentration can be constructed.

Signaling Pathways and Logical Relationships

The primary mechanism of action for many tryptamines involves interaction with serotonin (5-HT) receptors. The following diagram illustrates a simplified signaling pathway often associated with psychedelic tryptamines that act as agonists at the 5-HT₂A receptor.

G cluster_receptor Receptor Activation cluster_transduction Signal Transduction cluster_downstream Downstream Effects ligand 5-Br-DMT receptor 5-HT₂A Receptor ligand->receptor Agonist Binding g_protein Gq/11 Protein Activation receptor->g_protein plc Phospholipase C (PLC) Activation g_protein->plc pip2 PIP₂ Hydrolysis plc->pip2 dag Diacylglycerol (DAG) pip2->dag ip3 Inositol Trisphosphate (IP₃) pip2->ip3 pkc Protein Kinase C (PKC) Activation dag->pkc ca_release Ca²⁺ Release ip3->ca_release cellular_response Cellular Response (e.g., neuronal excitability) pkc->cellular_response ca_release->cellular_response

Simplified 5-HT₂A receptor signaling pathway.

Conclusion

The spectroscopic data and protocols provided in these application notes serve as a valuable resource for the identification and characterization of this compound. While the provided data offers a solid foundation, further research to obtain fully assigned high-resolution 1D and 2D NMR spectra, a detailed mass fragmentation pattern, and a comprehensive IR spectrum would be beneficial for the scientific community. The methodologies described can be adapted and optimized for various research and development applications, contributing to a deeper understanding of this intriguing marine natural product.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Halogenated Tryptamines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of halogenated tryptamines.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of halogenated tryptamines, offering potential causes and solutions in a question-and-answer format.

Problem: Poor Regioselectivity - Mixture of Halogenated Isomers Obtained

  • Question: My reaction with N-bromosuccinimide (NBS) on tryptamine yielded a mixture of 5- and 6-bromo-tryptamine, but I was targeting a different isomer. How can I improve regioselectivity?

  • Potential Causes:

    • Electronic Effects of the Indole Ring: The indole ring has multiple positions susceptible to electrophilic attack, and the inherent electronic properties of the tryptamine scaffold can lead to a mixture of products with many common halogenating agents.

    • Reaction Conditions: Temperature, solvent, and the presence of catalysts can influence the position of halogenation.

    • Steric Hindrance: The ethylamine side chain can sterically hinder attack at certain positions, but this is often not sufficient to achieve high selectivity.

  • Solutions:

    • Use of Directing Protecting Groups: Introducing a protecting group on the indole nitrogen can alter the electronic distribution and sterically direct the halogenating agent to a specific position. The choice of protecting group is critical for controlling the regioselectivity.

    • Enzymatic Halogenation: Flavin-dependent halogenase enzymes, such as RebH, exhibit high regioselectivity. For instance, RebH has been shown to selectively halogenate the 7-position of tryptamine and related indoles.[1]

    • Alternative Halogenating Reagents: Some newer halogenating reagents offer higher regioselectivity for specific positions on the indole ring.[2] Researching reagents specifically designed for indole functionalization may be beneficial.

    • Computational Prediction: Tools like RegioSQM can help predict the most likely sites of electrophilic aromatic substitution, allowing for better strategic planning of the synthesis.[3]

Problem: Low Yield of the Desired Halogenated Tryptamine

  • Question: The overall yield of my halogenated tryptamine is consistently low. What are the common factors contributing to this and how can I improve it?

  • Potential Causes:

    • Side Reactions: Polyhalogenation is a common side reaction, especially if an excess of the halogenating agent is used or if the reaction is left for too long.[4]

    • Degradation of Starting Material or Product: Tryptamines can be sensitive to harsh reaction conditions, such as strong acids or high temperatures, leading to decomposition.

    • Inefficient Purification: Significant loss of product can occur during purification steps, especially when trying to separate closely related isomers.

    • Moisture Sensitivity: Some reactions, particularly those involving phosphorylation as in the synthesis of psilocybin analogs, are highly sensitive to moisture.[5]

  • Solutions:

    • Stoichiometry Control: Carefully control the stoichiometry of the halogenating agent to minimize polyhalogenation. A 1:1 molar ratio is a good starting point.

    • Optimization of Reaction Conditions: Systematically vary the temperature, reaction time, and solvent to find the optimal conditions for your specific substrate and halogenating agent.

    • Use of Protecting Groups: Protecting the amine side chain can prevent unwanted side reactions and improve the stability of the molecule during halogenation.

    • Improved Purification Techniques: Employ high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) for the separation of isomers and purification of the final product.[6] A patented method for purifying tryptamines involves the formation and subsequent decomposition of a carboxylic acid compound.[7]

Problem: Difficulty with Protecting Group Removal

  • Question: I am struggling to remove the protecting group from the amine side chain without affecting the halogenated indole ring. What should I do?

  • Potential Causes:

    • Harsh Deprotection Conditions: The conditions required to remove the protecting group may be too harsh, leading to the degradation of the halogenated tryptamine.

    • Incompatible Protecting Group: The chosen protecting group may not be orthogonal to the other functional groups in the molecule, leading to non-selective reactions during deprotection.

  • Solutions:

    • Select an Orthogonal Protecting Group: Choose a protecting group that can be removed under mild conditions that do not affect the rest of the molecule. Common protecting groups in peptide synthesis, for example, have well-defined and mild deprotection protocols.[8]

    • Screen Deprotection Conditions: If you are already using a specific protecting group, screen a variety of deprotection conditions (e.g., different acids, bases, or catalysts at various concentrations and temperatures) on a small scale to find a method that selectively removes the protecting group.

Problem: Challenges in Scaling Up the Synthesis

  • Question: The synthesis works well on a small scale, but I am facing problems with safety and reproducibility when scaling up. What are the key considerations for a successful scale-up?

  • Potential Causes:

    • Exothermic Reactions: Reactions that are manageable on a small scale can become dangerously exothermic when scaled up, leading to runaway reactions.[9]

    • Reagent Addition and Mixing: Inefficient mixing on a larger scale can lead to localized "hot spots" and the formation of side products.

    • Purification and Isolation: Methods like column chromatography that are feasible in the lab may not be practical or economical for large-scale production.[10]

  • Solutions:

    • Thorough Process Safety Analysis: Identify and characterize any exothermic events using techniques like differential scanning calorimetry (DSC).

    • Controlled Reagent Addition: Add reagents slowly and with efficient stirring to ensure proper mixing and heat dissipation.

    • Develop a Scalable Purification Method: Consider crystallization, precipitation, or extraction as alternatives to chromatography for large-scale purification. The method of forming and decomposing a carboxylic acid derivative for purification is one such scalable approach.[7]

    • Robust Process Development: Ensure the process is repeatable and not overly sensitive to minor variations in reaction conditions.[9]

Frequently Asked Questions (FAQs)

Q1: What are the most common chemical reagents for the halogenation of tryptamines, and what are their pros and cons?

A1: The most common reagents are N-halosuccinimides (NCS for chlorination, NBS for bromination, and NIS for iodination).

  • Pros: They are solid, relatively safe to handle compared to gaseous halogens, and the reactions can often be carried out under mild conditions.[11][12]

  • Cons: They often suffer from a lack of regioselectivity, leading to mixtures of isomers, and can sometimes lead to polyhalogenation.[4] The reactivity of the indole ring often necessitates careful control of reaction conditions.

Q2: How can I purify a mixture of halogenated tryptamine isomers?

A2: Purification of closely related isomers can be challenging.

  • Column Chromatography: This is the most common laboratory-scale method. Using different stationary phases (e.g., silica gel, alumina) and solvent systems can help achieve separation.

  • High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC can be effective for separating isomers. The use of specialized columns, such as those with pentafluorophenyl (PFP) stationary phases, has been shown to be effective for separating halogenated compounds.[6]

  • Supercritical Fluid Chromatography (SFC): SFC can be a powerful tool for the separation of isomers and is often considered a "greener" alternative to HPLC.[6]

  • Crystallization: If one isomer is significantly less soluble than the others in a particular solvent system, fractional crystallization can be an effective purification method.

Q3: What is the role of protecting groups in the synthesis of halogenated tryptamines?

A3: Protecting groups are crucial for several reasons:

  • Preventing Side Reactions: The primary amine of the tryptamine side chain is nucleophilic and can react with electrophilic halogenating agents. Protecting this group prevents unwanted side reactions.

  • Improving Solubility and Handling: Modifying the tryptamine with a protecting group can alter its physical properties, making it easier to handle and purify.

  • Directing Regioselectivity: As mentioned in the troubleshooting guide, protecting groups on the indole nitrogen can direct the halogenation to a specific position on the indole ring.

Q4: Are there greener or more sustainable alternatives to traditional chemical halogenation?

A4: Yes, enzymatic and biosynthetic methods are emerging as more sustainable alternatives.

  • Enzymatic Halogenation: Flavin-dependent halogenases are enzymes that can regioselectively halogenate aromatic compounds, including tryptamines, under mild, aqueous conditions.[1][13] This approach avoids the use of harsh reagents and can provide access to isomers that are difficult to obtain through traditional chemical synthesis.

  • Engineered Microorganisms: Researchers have engineered microorganisms like Saccharomyces cerevisiae to produce halogenated tryptamines de novo.[14] While currently at a developmental stage, this approach has the potential for large-scale, sustainable production.

Q5: How can I characterize the halogenated tryptamine products to confirm the position of halogenation?

A5: A combination of spectroscopic techniques is typically used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for determining the structure of the product. The chemical shifts and coupling patterns of the aromatic protons on the indole ring will change depending on the position of the halogen.[15][16]

  • Mass Spectrometry (MS): MS provides the molecular weight of the product, confirming the addition of a halogen atom. The fragmentation pattern can also provide clues about the structure of the molecule.[15]

Data Presentation

Table 1: Regioselectivity of Tryptamine Halogenation with Different Methods

Halogenating Agent/MethodTarget Position(s)Typical OutcomeReference(s)
N-Bromosuccinimide (NBS)VariousMixture of isomers (e.g., 5- and 6-bromo)General Knowledge
N-Chlorosuccinimide (NCS)VariousMixture of isomersGeneral Knowledge
RebH (Tryptophan 7-halogenase)7-positionHighly selective for the 7-position[1]
Engineered RebH Variants5- and 6-positionsSelective for the 5- or 6-position[17]

Experimental Protocols

General Protocol for the Chemical Halogenation of Tryptamine with N-Halosuccinimide (NXS)

Disclaimer: This is a generalized protocol and should be optimized for specific substrates and desired outcomes. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Protection of the Amine (Optional but Recommended):

    • Dissolve tryptamine in a suitable solvent (e.g., dichloromethane).

    • Add a base (e.g., triethylamine) followed by the protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection).

    • Stir at room temperature until the reaction is complete (monitor by TLC).

    • Work up the reaction and purify the protected tryptamine.

  • Halogenation:

    • Dissolve the protected or unprotected tryptamine in an appropriate solvent (e.g., acetonitrile, dichloromethane).

    • Cool the solution in an ice bath.

    • Add the N-halosuccinimide (NCS, NBS, or NIS) portion-wise over a period of 15-30 minutes.

    • Allow the reaction to stir at 0°C to room temperature, monitoring its progress by TLC or LC-MS.

    • Once the starting material is consumed, quench the reaction (e.g., with a solution of sodium thiosulfate).

  • Work-up and Purification:

    • Extract the product into an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to isolate the desired halogenated tryptamine.

  • Deprotection (if applicable):

    • Dissolve the purified, protected halogenated tryptamine in a suitable solvent.

    • Add the deprotection reagent (e.g., trifluoroacetic acid for a Boc group).

    • Stir until the reaction is complete.

    • Remove the solvent and excess reagent under reduced pressure and purify the final product.

Visualizations

Halogenation_Workflow start Start: Tryptamine protection Amine Protection (Optional) start->protection halogenation Halogenation with NXS start->halogenation Direct Halogenation protection->halogenation workup Reaction Work-up & Crude Isolation halogenation->workup purification Purification (Chromatography/Crystallization) workup->purification deprotection Deprotection purification->deprotection final_product Final Halogenated Tryptamine purification->final_product If no protection deprotection->final_product

Caption: A general experimental workflow for the synthesis of halogenated tryptamines.

Troubleshooting_Tree start Problem with Synthesis? low_yield Low Yield? start->low_yield Yes isomer_mixture Mixture of Isomers? start->isomer_mixture No solution_yield Optimize Stoichiometry - Adjust Reaction Time/Temp - Improve Purification low_yield->solution_yield side_products Other Side Products? isomer_mixture->side_products No solution_isomers Use Directing Protecting Group - Try Enzymatic Halogenation - Screen Different Reagents isomer_mixture->solution_isomers Yes solution_side_products Protect Amine - Milder Reaction Conditions - Quench Reaction Appropriately side_products->solution_side_products Yes

Caption: A decision tree for troubleshooting common issues in halogenated tryptamine synthesis.

Reaction_Pathway cluster_0 Electrophilic Aromatic Substitution tryptamine Tryptamine intermediate Sigma Complex Intermediate tryptamine->intermediate + NXS nxs N-Halosuccinimide (NXS) product Halogenated Tryptamine intermediate->product - H+ succinimide Succinimide

References

Technical Support Center: 5-Bromo-DMT Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 5-bromo-DMT in receptor binding assays.

Troubleshooting Guides

Issue: High Non-Specific Binding

Question: My 5-bromo-DMT binding assay is showing high non-specific binding, obscuring my specific binding signal. What are the common causes and how can I fix this?

Answer:

High non-specific binding is a frequent issue in receptor binding assays and can be caused by several factors. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

Potential Cause Recommended Action Rationale
Inadequate Blocking Optimize blocking conditions. Try different blocking agents like Bovine Serum Albumin (BSA) or casein.Blocking agents prevent the radioligand from binding to non-receptor components on the membrane or filter.[1]
Radioligand Concentration Too High Use a radioligand concentration at or below the Kd value for the receptor of interest.[2][3]Higher concentrations can lead to binding at lower-affinity, non-specific sites.
Hydrophobic Interactions Include a detergent like 0.1% BSA in your assay buffer to minimize hydrophobic interactions of the ligand with non-receptor materials.5-Bromo-DMT, as a tryptamine derivative, may exhibit hydrophobicity.
Inappropriate Competitor Ensure the unlabeled competitor used to define non-specific binding is structurally different from the radioligand and used at a sufficiently high concentration (e.g., 1000x Ki or Kd).[2]A good competitor will effectively displace all specific binding without affecting non-specific interactions.
Insufficient Washing Optimize the number and duration of wash steps after incubation. Use ice-cold wash buffer to minimize dissociation of the specific binding.[4]Inadequate washing can leave unbound radioligand trapped in the filter or pellet.

Troubleshooting Workflow for High Non-Specific Binding:

G start High Non-Specific Binding Detected check_blocking Review Blocking Protocol start->check_blocking optimize_radioligand Verify Radioligand Concentration check_blocking->optimize_radioligand If blocking is adequate result_not_ok Issue Persists check_blocking->result_not_ok If issue persists after optimization check_competitor Evaluate Competitor optimize_radioligand->check_competitor If concentration is optimal optimize_radioligand->result_not_ok If issue persists after optimization optimize_washing Optimize Wash Steps check_competitor->optimize_washing If competitor is appropriate check_competitor->result_not_ok If issue persists after optimization result_ok Issue Resolved optimize_washing->result_ok If effective optimize_washing->result_not_ok If ineffective result_not_ok->start Re-evaluate all parameters

Caption: Troubleshooting workflow for high non-specific binding.

Issue: Low or No Specific Binding Signal

Question: I am not detecting a sufficient specific binding signal in my 5-bromo-DMT assay. What could be the problem?

Answer:

A weak or absent signal can be frustrating. This issue often points to problems with reagents, assay conditions, or the receptor source itself.

Potential Causes and Solutions:

Potential Cause Recommended Action Rationale
Poor Receptor Quality/Quantity Verify the concentration and integrity of your receptor preparation (e.g., cell membranes). Ensure proper storage and handling to avoid degradation.[4]The target receptor must be present and functional for binding to occur.
Suboptimal Incubation Time Perform a time-course experiment to determine the optimal incubation time to reach equilibrium.[1][2][5]Insufficient incubation will not allow for maximal binding.
Incorrect Assay Temperature Conduct assays at a consistent and optimal temperature, typically 37°C, to ensure reproducibility and optimal binding kinetics.[1]Temperature can significantly affect binding affinity and reaction rates.
Radioligand Degradation Ensure your radiolabeled 5-bromo-DMT is not expired and has been stored correctly to prevent degradation.[3]Degraded radioligand will not bind effectively to the receptor.
Low Affinity of 5-Bromo-DMT 5-Bromo-DMT is a partial agonist with varying affinities for different serotonin receptors. Ensure your assay is sensitive enough for the target receptor.[6]If the receptor has low affinity for 5-bromo-DMT, a higher concentration of receptor or radioligand may be needed.

Frequently Asked Questions (FAQs)

Q1: What are the primary receptor targets for 5-bromo-DMT?

5-bromo-DMT is known to be a partial agonist of the serotonin 5-HT2A receptor.[6] It also demonstrates affinity for other serotonin receptors and the serotonin transporter (SERT).[6][7]

Receptor Binding Affinity of 5-Bromo-DMT

Receptor/TransporterBinding Affinity (Ki, nM)
5-HT1A16.9
5-HT2A138
5-HT2B403
5-HT2C193
SERT971
Data sourced from existing research.[6]

Q2: How do I determine the optimal concentration of my receptor preparation?

To determine the optimal receptor concentration, you should perform a receptor titration experiment. The goal is to find a concentration that yields a robust signal while ensuring that the total radioligand bound is less than 10% of the total radioligand added to avoid ligand depletion.[2][5]

Q3: What is the typical incubation time for a 5-bromo-DMT receptor binding assay?

The ideal incubation time should be determined experimentally by conducting a time-course study to identify when binding reaches a steady state.[5] For many serotonin receptor binding assays, incubation times can range from 30 to 90 minutes.[5][8]

Q4: Can I use whole cells instead of membrane preparations for my binding assay?

While possible, using membrane preparations is generally recommended for radioligand binding studies to reduce cellular metabolism of the ligand and simplify the system.[4] If using whole cells, experiments should be conducted at 4°C or lower to minimize metabolic activity.[4]

Experimental Protocols

Standard Radioligand Binding Assay Protocol (Filtration Method)

This protocol provides a general framework. Specific concentrations and times should be optimized for your particular experimental setup.

Experimental Workflow:

Caption: General workflow for a radioligand binding assay.

Detailed Steps:

  • Preparation of Reagents:

    • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

    • Radioligand: Prepare serial dilutions of radiolabeled 5-bromo-DMT.

    • Competitor: For determining non-specific binding, use a high concentration of a suitable unlabeled ligand (e.g., 10 µM serotonin).

    • Receptor Membranes: Thaw and dilute your membrane preparation to the optimized concentration in assay buffer.

  • Assay Setup (in triplicate):

    • Total Binding: Add assay buffer, radioligand, and receptor membranes.

    • Non-Specific Binding (NSB): Add assay buffer, radioligand, excess unlabeled competitor, and receptor membranes.

    • Blank (optional): Assay buffer and radioligand only (no membranes).

  • Incubation:

    • Incubate all tubes at the predetermined optimal temperature (e.g., 37°C) for the optimal duration (e.g., 60 minutes) to allow the binding to reach equilibrium.[9]

  • Termination and Filtration:

    • Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

    • Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add a scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Specific Binding = Total Binding - Non-Specific Binding.

    • Analyze the data using non-linear regression to determine parameters like Kd (dissociation constant) and Bmax (maximum receptor density).

Signaling Pathways

Simplified 5-HT2A Receptor Signaling Pathway

5-bromo-DMT acts as a partial agonist at the 5-HT2A receptor, which is a Gq/11-coupled G protein-coupled receptor (GPCR). Activation of this pathway leads to the mobilization of intracellular calcium.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5_Bromo_DMT 5-Bromo-DMT 5HT2A_R 5-HT2A Receptor 5_Bromo_DMT->5HT2A_R Binds to Gq_11 Gq/11 Protein 5HT2A_R->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Stimulates Downstream Downstream Cellular Effects PKC->Downstream Ca_Release->Downstream

Caption: Simplified 5-HT2A receptor signaling cascade.

References

"stability of 5-bromo-DMT in different solvents"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-bromo-DMT. The information herein is intended to address specific issues that may be encountered during experimental procedures, with a focus on the stability of 5-bromo-DMT in different solvents.

Disclaimer: There is limited published data specifically detailing the quantitative stability of 5-bromo-DMT in various solvents. The information provided is based on the known chemical properties of 5-bromo-DMT, stability data of analogous tryptamines (e.g., DMT, 5-MeO-DMT), and general principles of pharmaceutical stability testing.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of 5-bromo-DMT?

A1: The choice of solvent depends on the intended application and desired concentration. Based on available solubility data, the following solvents can be used:

  • Ethanol: Soluble up to 20 mg/mL.[1]

  • Dimethylformamide (DMF): Soluble up to 10 mg/mL.[1]

  • Dimethyl sulfoxide (DMSO): Soluble up to 5 mg/mL.[1]

  • Ethanol:PBS (pH 7.2) (1:1): Soluble up to 0.5 mg/mL.[1]

For long-term storage, it is advisable to prepare concentrated stock solutions in anhydrous aprotic solvents like DMSO or DMF and store them at low temperatures (e.g., -20°C or -80°C) in tightly sealed vials to minimize degradation.

Q2: How should I store solutions of 5-bromo-DMT to ensure stability?

A2: For optimal stability of 5-bromo-DMT solutions, we recommend the following storage conditions:

  • Temperature: Store stock solutions at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months).[2]

  • Light: Protect solutions from light by using amber vials or by wrapping the vials in aluminum foil. Tryptamines can be susceptible to photolytic degradation.

  • Atmosphere: For maximum stability, it is best to overlay the solution with an inert gas like argon or nitrogen before sealing the vial to prevent oxidation. The tertiary amine in 5-bromo-DMT is susceptible to oxidation, potentially forming the corresponding N-oxide.[3][4]

Q3: Is 5-bromo-DMT stable in aqueous solutions?

A3: The stability of tryptamines in aqueous solutions can be pH-dependent. While specific data for 5-bromo-DMT is scarce, related compounds like psilocin are known to be unstable in solution, especially under alkaline conditions.[5] It is recommended to prepare aqueous solutions fresh for each experiment. If an aqueous buffer is required, a slightly acidic pH may improve stability.

Q4: Can I use chlorinated solvents like dichloromethane (DCM) with 5-bromo-DMT?

A4: Caution should be exercised when using dichloromethane (DCM). N,N-dimethyltryptamine (DMT) has been shown to react with DCM over time to form a quaternary ammonium salt.[6] While the reaction is slow, it is advisable to minimize the contact time of 5-bromo-DMT with DCM, especially during extractions and purifications. If prolonged exposure is necessary, consider using an alternative solvent.

Troubleshooting Guides

Problem 1: I observe a change in the color of my 5-bromo-DMT solution over time.

  • Possible Cause: Color change, such as turning yellow or brown, can be an indication of degradation. This may be due to oxidation or other chemical transformations.

  • Solution:

    • Check Storage Conditions: Ensure the solution is stored at the recommended low temperature, protected from light, and in a tightly sealed container.

    • Inert Atmosphere: If not already practiced, purge the vial with an inert gas (argon or nitrogen) before sealing to displace oxygen.

    • Solvent Purity: Use high-purity, anhydrous solvents, as impurities or water can accelerate degradation.

    • Prepare Fresh Solutions: For sensitive experiments, it is always best to use freshly prepared solutions.

Problem 2: I am seeing unexpected peaks in my HPLC or LC-MS analysis of a 5-bromo-DMT sample.

  • Possible Cause: The appearance of new peaks suggests the formation of degradation products or impurities.

  • Solution:

    • Characterize Degradants: If possible, use mass spectrometry to identify the molecular weight of the new peaks. A common degradation product for tryptamines is the corresponding N-oxide, which would have an increase in mass of 16 amu.

    • Review Solvent Compatibility: Ensure the solvent used is not reacting with your compound. For example, avoid prolonged exposure to DCM.[6]

    • Perform a Forced Degradation Study: To proactively identify potential degradation products, a forced degradation study can be performed (see Experimental Protocols section). This can help in developing a stability-indicating analytical method.

Problem 3: I am experiencing poor reproducibility in my bioassays using 5-bromo-DMT.

  • Possible Cause: Inconsistent results can be due to the degradation of the 5-bromo-DMT stock solution, leading to a lower effective concentration.

  • Solution:

    • Verify Stock Solution Integrity: Before critical experiments, verify the purity and concentration of your 5-bromo-DMT stock solution using a validated analytical method like HPLC-UV.

    • Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, which can accelerate degradation, aliquot your stock solution into single-use vials.[2]

    • Use Fresh Dilutions: Prepare working dilutions from the stock solution immediately before each experiment.

Data Presentation

Table 1: Solubility of 5-bromo-DMT in Common Laboratory Solvents

SolventSolubilityReference
Ethanol20 mg/mL[1]
Dimethylformamide (DMF)10 mg/mL[1]
Dimethyl sulfoxide (DMSO)5 mg/mL[1]
Ethanol:PBS (pH 7.2) (1:1)0.5 mg/mL[1]

Table 2: Recommended Storage Conditions for 5-bromo-DMT Solutions (Based on Analog Data and Best Practices)

Storage ConditionRecommendationRationale
Temperature
Short-term (≤ 1 month)-20°CMinimizes thermal degradation.
Long-term (≤ 6 months)-80°CProvides greater stability for extended periods.[2]
Light Store in amber vials or protect from light.Prevents photolytic degradation.
Atmosphere Overlay with inert gas (e.g., Argon, Nitrogen).Prevents oxidation to N-oxide and other oxidative products.[3][4]
Container Tightly sealed glass vials.Prevents solvent evaporation and exposure to air and moisture.
Freeze-Thaw Cycles Aliquot into single-use vials.Avoids repeated temperature fluctuations that can accelerate degradation.[2]

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a compound.[7][8]

  • Preparation of Stock Solution: Prepare a stock solution of 5-bromo-DMT in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Expose aliquots of the stock solution to the following stress conditions:

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide and keep at room temperature for 24 hours.

    • Thermal Degradation: Incubate a solution at 60°C for 24 hours.

    • Photolytic Degradation: Expose a solution to UV light (e.g., 254 nm) for 24 hours.

  • Neutralization: After the incubation period, neutralize the acidic and basic samples.

  • Analysis: Analyze all samples, including an unstressed control, by a suitable stability-indicating method, such as HPLC with UV and/or MS detection.

  • Evaluation: Compare the chromatograms of the stressed samples with the control to identify and quantify any degradation products.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_evaluation Evaluation prep_stock Prepare 5-bromo-DMT Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_stock->acid Expose Aliquots base Base Hydrolysis (0.1 M NaOH, 60°C) prep_stock->base Expose Aliquots oxidation Oxidative Degradation (3% H2O2, RT) prep_stock->oxidation Expose Aliquots thermal Thermal Degradation (60°C) prep_stock->thermal Expose Aliquots photo Photolytic Degradation (UV light) prep_stock->photo Expose Aliquots neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize analyze Analyze by HPLC-UV/MS oxidation->analyze thermal->analyze photo->analyze neutralize->analyze evaluate Identify & Quantify Degradation Products analyze->evaluate

Caption: Workflow for a forced degradation study of 5-bromo-DMT.

degradation_pathway cluster_products Potential Degradation Products parent 5-bromo-DMT n_oxide 5-bromo-DMT N-oxide parent->n_oxide Oxidation (e.g., H2O2, air) demethylated 5-bromo-NMT parent->demethylated N-Demethylation (Metabolic/Chemical) hydroxylated Hydroxylated species parent->hydroxylated Hydroxylation (Metabolic/Chemical)

Caption: Hypothetical degradation pathways for 5-bromo-DMT.

References

Technical Support Center: Enhancing the Purity of Synthetic 5-bromo-DMT

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of 5-bromo-N,N-dimethyltryptamine (5-bromo-DMT).

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of synthetic 5-bromo-DMT, offering potential causes and solutions in a question-and-answer format.

Question: My final product of 5-bromo-DMT is an oil and fails to crystallize, even with high purity confirmed by GC-MS. What can I do?

Answer: The freebase of some tryptamines, including 5-bromo-DMT, can exist as a persistent oil or different polymorphs, some of which are oils.[1] Here are several techniques to induce crystallization:

  • Solvent-Based Crystallization: Dissolve the oil in a minimal amount of a low-boiling point solvent, such as diethyl ether or hexane.[1] Slow evaporation of the solvent at a low temperature, for instance in a freezer, can promote crystal formation.[1]

  • Salt Formation: Converting the freebase to a salt can significantly improve its crystallinity. Fumarate and succinate salts of tryptamines are common and often yield stable crystalline solids.[2][3][4] For example, a 1:1 succinate salt of the related compound 5-MeO-DMT has been successfully crystallized.[3][4]

  • Seed Crystals: If available, introducing a seed crystal of 5-bromo-DMT into the supersaturated solution can initiate crystallization.

  • Scratching: Gently scratching the inside of the glass vessel at the surface of the solution with a glass rod can create nucleation sites for crystal growth.

Question: After synthesis via direct bromination of DMT, I am observing significant amounts of 7-bromo and 4,5-dibromo byproducts. How can I minimize these impurities?

Answer: The formation of these byproducts is a known issue in the electrophilic bromination of the indole ring.[5] To enhance the regioselectivity for the 5-position, consider the following optimizations:

  • Controlled Temperature: Perform the reaction at a controlled temperature, for example, 25°C, to reduce the formation of undesired isomers.[5]

  • Molar Ratio: Use a 1:1 molar ratio of DMT to the brominating agent, such as pyridinium bromide perbromide.[5] This can limit the extent of di-bromination.

  • Purification: If byproducts are still present, they can be separated from the desired 5-bromo-DMT using chromatographic techniques like column chromatography.

Question: My Fischer indole synthesis of 5-bromo-DMT shows incomplete conversion, with a significant amount of the intermediate hydrazone remaining. What adjustments can I make?

Answer: Incomplete conversion in the Fischer indole synthesis is a common problem. The following parameters can be optimized:

  • Temperature and Reaction Time: The reaction temperature and residence time are critical. For the synthesis of 5-bromo-DMT, temperatures as high as 160°C for 10 minutes have been shown to drive the reaction to completion.[6]

  • Pressure: When using higher temperatures, a back-pressure regulator may be necessary to prevent solvent boiling and bubble formation, ensuring a stable reaction environment.[6]

  • Acid Catalyst: The choice and concentration of the acid catalyst (e.g., sulfuric acid) can influence the reaction rate and yield.[2]

Frequently Asked Questions (FAQs)

What are the common synthetic routes for 5-bromo-DMT?

The two primary synthetic routes for 5-bromo-DMT are:

  • Fischer Indole Synthesis: This method involves the reaction of 4-bromophenylhydrazine with 4-(dimethylamino)butyraldehyde diethyl acetal under acidic conditions.[2][5]

  • Direct Bromination of N,N-dimethyltryptamine (DMT): This approach utilizes an electrophilic brominating agent to directly brominate the 5-position of the indole ring of DMT.[5]

What analytical methods are used to assess the purity of 5-bromo-DMT?

Common analytical techniques for purity determination include:

  • High-Performance Liquid Chromatography (HPLC): A powerful method for quantifying the purity of the final product and detecting impurities.[3][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Used to identify the compound and assess its purity.[1]

  • Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) Spectroscopy: Provides structural confirmation and can reveal the presence of impurities.[2][6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry to identify the product and any byproducts.[6]

What are the potential impurities in synthetic 5-bromo-DMT?

Depending on the synthetic route, common impurities may include:

  • Starting Materials: Unreacted 4-bromophenylhydrazine or DMT.

  • Intermediate Hydrazone: In the Fischer indole synthesis, the intermediate hydrazone may persist if the reaction does not go to completion.[6]

  • Isomeric Byproducts: In direct bromination, 7-bromo-DMT and 4,5-dibromo-DMT are common side products.[5]

  • Oxidation Products: The tertiary amine of the ethylamine side chain is susceptible to oxidation, which can lead to the formation of the corresponding N-oxide.[3][4][5]

Experimental Protocols

Protocol 1: Purification of 5-bromo-DMT via Column Chromatography

This protocol describes the purification of crude 5-bromo-DMT to remove synthetic byproducts.

  • Slurry Preparation: Dissolve the crude 5-bromo-DMT in a minimal amount of the chosen eluent system (e.g., a mixture of dichloromethane and methanol).

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) in the eluent.

  • Loading: Carefully load the dissolved crude product onto the top of the silica gel bed.

  • Elution: Begin elution with the chosen solvent system, starting with a less polar mixture and gradually increasing the polarity.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) or HPLC to identify those containing the pure 5-bromo-DMT.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 5-bromo-DMT.

Protocol 2: Recrystallization of 5-bromo-DMT Freebase

This protocol is for the purification of 5-bromo-DMT that is already in a solid or semi-solid form.

  • Solvent Selection: Choose a suitable solvent or solvent system in which 5-bromo-DMT is soluble at elevated temperatures but less soluble at lower temperatures (e.g., hexane, acetone/methanol mixtures).[1][3]

  • Dissolution: Dissolve the crude 5-bromo-DMT in the minimum amount of the hot solvent.

  • Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath or freezer to promote crystallization.

  • Crystal Collection: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

Table 1: Optimization of Direct Bromination of DMT

ParameterCondition 1Condition 2 (Optimized)[5]
Temperature Reflux25°C
Molar Ratio (DMT:Brominating Agent) Excess Brominating Agent1:1
Resulting Byproducts (7-bromo & 4,5-dibromo) >10%<10%

Table 2: Purity of 5-MeO-DMT (as an analogue) at Different Purification Stages

Purification StagePurity (by HPLC peak area)
Crude Freebase Not specified
After Silica Pad Filtration 98.27%[3]
Final Succinate Salt 99.86%[3][4]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_final Final Product synthesis Crude 5-bromo-DMT (from synthesis) chromatography Column Chromatography synthesis->chromatography Initial Cleanup recrystallization Recrystallization chromatography->recrystallization Further Purification analysis Purity Analysis (HPLC, GC-MS, NMR) recrystallization->analysis final_product High-Purity 5-bromo-DMT analysis->final_product troubleshooting_logic start Problem: Crude 5-bromo-DMT contains impurities check_type What is the nature of the impurity? start->check_type isomeric Isomeric Byproducts (e.g., 7-bromo-DMT) check_type->isomeric Isomeric unreacted Unreacted Starting Material/Intermediates check_type->unreacted Unreacted oily Product is an Oil, Fails to Crystallize check_type->oily Oily Product solution_isomeric Solution: Optimize reaction conditions (temp, molar ratio). Use column chromatography. isomeric->solution_isomeric solution_unreacted Solution: Optimize reaction (temp, time). Purify via chromatography. unreacted->solution_unreacted solution_oily Solution: Attempt salt formation. Use slow evaporation from a low-boiling solvent. oily->solution_oily signaling_pathway tryptamine 5-bromo-DMT receptor_5ht2a 5-HT2A Receptor tryptamine->receptor_5ht2a Agonist receptor_5ht1a 5-HT1A Receptor tryptamine->receptor_5ht1a High Affinity downstream Downstream Signaling Cascades receptor_5ht2a->downstream receptor_5ht1a->downstream cellular_response Cellular Response (e.g., Neuroplasticity) downstream->cellular_response

References

Validation & Comparative

A Comparative Pharmacological Guide: 5-bromo-DMT vs. 5-methoxy-DMT

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the pharmacological effects of two tryptamine derivatives, 5-bromo-DMT and 5-methoxy-DMT (5-MeO-DMT). The information presented is collated from experimental data to assist in research and development endeavors.

Introduction

5-bromo-DMT and 5-methoxy-DMT are both structural analogs of N,N-dimethyltryptamine (DMT), a classical psychedelic. While 5-MeO-DMT is a well-documented potent psychedelic found in various plant species and the venom of the Colorado River toad (Incilius alvarius), 5-bromo-DMT is a less-studied compound found in marine sponges.[1][2] Despite their structural similarities, these two compounds exhibit distinct pharmacological profiles, leading to significantly different physiological and behavioral effects. This guide will explore these differences through a detailed examination of their receptor binding affinities, functional activities, and in vivo effects.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for 5-bromo-DMT and 5-MeO-DMT, focusing on their interactions with key serotonin receptors.

Table 1: Receptor Binding Affinities (Ki, nM)
Receptor5-bromo-DMT5-methoxy-DMT
5-HT1A 16.9<10 - 3
5-HT2A 138907 ± 170
5-HT2B 403>10,000
5-HT2C 1931313 ± 210
SERT 9712032 - 3603

Lower Ki values indicate higher binding affinity. Data compiled from multiple sources.[1][3][4]

Table 2: Functional Activity Data (EC50, nM)
Assay5-bromo-DMT5-methoxy-DMT
5-HT1A (G-protein activation) 1,8103.92 - 1,060
5-HT2A (Gq signaling/Ca2+ flux) 77.7 - 3,0901.80 - 3.87

EC50 is the concentration of a drug that gives a half-maximal response. Data compiled from multiple sources.[1][3]

Table 3: In Vivo Behavioral Effects in Rodents
Behavioral Model5-bromo-DMT5-methoxy-DMT
Head-Twitch Response (HTR) Did not significantly produce HTR; antagonized HTR induced by 5-fluoro-DMTInduces a dose-dependent increase in HTR
Antidepressant-like Effects Produced antidepressant-like effectsShown to have antidepressant-like effects in forced swim test
Locomotor Activity Hypolocomotion / sedative-like effectsNot a primary reported effect

Data compiled from multiple sources.[1][5][6][7]

Signaling Pathways and Mechanisms of Action

The differential effects of 5-bromo-DMT and 5-MeO-DMT can be largely attributed to their distinct interactions with serotonin receptor signaling pathways.

5-MeO-DMT is a potent agonist at both 5-HT1A and 5-HT2A receptors.[3][8] Its psychedelic effects are primarily mediated through the activation of the 5-HT2A receptor, which couples to the Gq protein, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades.[3] However, it shows a significantly higher binding affinity for the 5-HT1A receptor.[3][8][9] Activation of the 5-HT1A receptor, a Gi/o-coupled receptor, leads to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. This dual activation of both excitatory (5-HT2A) and inhibitory (5-HT1A) pathways contributes to its unique psychoactive profile.[3][10] Furthermore, 5-MeO-DMT shows biased agonism at the 5-HT2A receptor, potently activating the Gq signaling pathway with much less recruitment of β-arrestin2, which may explain the lack of tolerance development.[3]

In contrast, 5-bromo-DMT is a partial agonist at the 5-HT2A receptor.[1] While it does activate 5-HT2A receptors, it fails to induce the head-twitch response (HTR) in rodents, a key behavioral proxy for hallucinogenic effects.[1][7][10] This suggests that its activation of the 5-HT2A receptor is not sufficient to trigger the downstream signaling cascade responsible for the HTR. Interestingly, 5-bromo-DMT has been shown to antagonize the HTR induced by other psychedelics, indicating a more complex interaction with the 5-HT2A receptor.[1] Its antidepressant-like effects may be mediated through its interactions with a combination of serotonin receptors, including 5-HT1A, where it acts as a weak full agonist.[1][7][10]

Signaling_Pathways cluster_5MeO 5-methoxy-DMT cluster_5Br 5-bromo-DMT 5-MeO-DMT 5-MeO-DMT 5-HT2A_MeO 5-HT2A Receptor 5-MeO-DMT->5-HT2A_MeO Agonist 5-HT1A_MeO 5-HT1A Receptor 5-MeO-DMT->5-HT1A_MeO High Affinity Agonist Gq_MeO Gq Protein 5-HT2A_MeO->Gq_MeO PLC_MeO Phospholipase C Gq_MeO->PLC_MeO Psychedelic_Effects_MeO Psychedelic Effects (HTR) PLC_MeO->Psychedelic_Effects_MeO Gi_o_MeO Gi/o Protein 5-HT1A_MeO->Gi_o_MeO AC_inhibition_MeO Adenylyl Cyclase Inhibition Gi_o_MeO->AC_inhibition_MeO Modulatory_Effects_MeO Modulatory Effects AC_inhibition_MeO->Modulatory_Effects_MeO 5-Br-DMT 5-Br-DMT 5-HT2A_Br 5-HT2A Receptor 5-Br-DMT->5-HT2A_Br Partial Agonist 5-HT1A_Br 5-HT1A Receptor 5-Br-DMT->5-HT1A_Br Weak Full Agonist Gq_Br Gq Protein 5-HT2A_Br->Gq_Br Antagonism Antagonizes HTR 5-HT2A_Br->Antagonism No_HTR No HTR Gq_Br->No_HTR Gi_o_Br Gi/o Protein 5-HT1A_Br->Gi_o_Br AC_inhibition_Br Adenylyl Cyclase Inhibition Gi_o_Br->AC_inhibition_Br Antidepressant_Effects Antidepressant-like Effects AC_inhibition_Br->Antidepressant_Effects

Caption: Comparative signaling pathways of 5-MeO-DMT and 5-bromo-DMT.

Experimental Protocols

The data presented in this guide are derived from standard pharmacological assays. Below are outlines of the methodologies for the key experiments cited.

Radioligand Binding Assays
  • Objective: To determine the binding affinity (Ki) of a compound for a specific receptor.

  • General Protocol:

    • Preparation of Receptor Source: Membranes are prepared from cells expressing the receptor of interest (e.g., CHO or HEK293 cells) or from brain tissue homogenates (e.g., rat cortex).

    • Incubation: The membranes are incubated with a specific radioligand (e.g., [3H]ketanserin for 5-HT2A, [3H]8-OH-DPAT for 5-HT1A) and varying concentrations of the unlabeled test compound (5-bromo-DMT or 5-MeO-DMT).

    • Separation: The bound and free radioligand are separated by rapid filtration.

    • Quantification: The amount of radioactivity bound to the filters is measured using a scintillation counter.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assays (Calcium Mobilization)
  • Objective: To measure the functional potency (EC50) of a compound at a Gq-coupled receptor like 5-HT2A.

  • General Protocol:

    • Cell Culture: Cells expressing the 5-HT2A receptor are cultured and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4).

    • Compound Addition: The cells are exposed to varying concentrations of the test compound.

    • Fluorescence Measurement: The change in intracellular calcium concentration is measured by detecting the fluorescence of the dye using a fluorometric imaging plate reader (FLIPR) or a similar instrument.

    • Data Analysis: A concentration-response curve is generated, and the EC50 value is calculated.

Head-Twitch Response (HTR) in Rodents
  • Objective: To assess the in vivo psychedelic-like activity of a compound.[11]

  • General Protocol:

    • Animal Model: Typically, C57BL/6J mice are used.[6]

    • Compound Administration: The test compound is administered to the mice, usually via intraperitoneal (i.p.) injection.

    • Behavioral Observation: The mice are placed in an observation chamber, and the number of head twitches (rapid, side-to-side head movements) is counted over a specific period (e.g., 60-120 minutes).[12]

    • Data Analysis: The total number of head twitches is recorded for each dose group and compared to a vehicle control group.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Binding Radioligand Binding (Determine Ki) Function Functional Assays (e.g., Ca2+ Flux) (Determine EC50) Binding->Function Inform Concentrations HTR Head-Twitch Response (Assess Psychedelic Potential) Function->HTR Predictive Data Other_Behavior Other Behavioral Models (e.g., Forced Swim Test) HTR->Other_Behavior Correlate Effects Compound Test Compound (5-bromo-DMT or 5-MeO-DMT) Compound->Binding Compound->Function

Caption: A generalized experimental workflow for pharmacological comparison.

Conclusion

5-bromo-DMT and 5-methoxy-DMT, despite their close structural relationship, exhibit markedly different pharmacological profiles. 5-MeO-DMT is a potent psychedelic, acting as a high-efficacy agonist at 5-HT2A receptors and a high-affinity agonist at 5-HT1A receptors. In contrast, 5-bromo-DMT displays a more complex profile as a partial 5-HT2A agonist that does not induce hallucinogen-like behavioral responses in rodents but shows potential as an antidepressant. These differences highlight the profound impact of subtle molecular modifications on pharmacological activity and underscore the importance of detailed in vitro and in vivo characterization in the development of novel therapeutics targeting the serotonergic system. This guide provides a foundational dataset for researchers and scientists to build upon in their exploration of these and related compounds.

References

The Promise of a Novel Antidepressant: Validating the Effects of 5-bromo-DMT

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of 5-bromo-DMT against current and emerging depression therapies reveals its potential as a rapid-acting, non-hallucinogenic alternative.

For researchers, scientists, and drug development professionals grappling with the limitations of current antidepressant medications, the emergence of novel psychoactive compounds offers a new frontier in treating major depressive disorder (MDD). Among these, 5-bromo-N,N-dimethyltryptamine (5-bromo-DMT) has garnered significant attention for its potential to elicit rapid antidepressant effects without the hallucinogenic properties that complicate the therapeutic use of other psychedelics.[1][2][3] This guide provides an objective comparison of 5-bromo-DMT with selective serotonin reuptake inhibitors (SSRIs), psilocybin, and other DMT analogs, supported by experimental data and detailed methodologies.

Current first-line treatments for depression, such as SSRIs, are often hampered by a delayed onset of action and a lack of efficacy in a significant portion of patients.[1][3] Psychedelics like psilocybin and DMT have shown promise in producing rapid and sustained antidepressant effects, but their hallucinogenic nature presents considerable challenges for clinical implementation.[4][5][6][7][8] 5-bromo-DMT, a naturally occurring compound found in marine sponges, offers a potential solution by decoupling the therapeutic, neuroplastic effects from the psychoactive experience.[1][2]

Comparative Efficacy and Mechanism of Action

Recent preclinical studies have demonstrated the significant antidepressant-like effects of 5-bromo-DMT.[1][3] A single administration in a mouse model of stress-induced depression resulted in a notable reduction in depressive-like behavior.[1] This rapid action is a key differentiator from SSRIs, which can take weeks to exhibit therapeutic benefits.[9]

The therapeutic potential of 5-bromo-DMT is attributed to its unique pharmacological profile. It acts as a partial agonist at the serotonin 5-HT2A receptor, a key target for many psychedelic compounds.[2] However, unlike other DMT analogs, it does not induce the head-twitch response in mice, a behavioral proxy for hallucinogenic effects in humans.[1][2][3] This suggests a biased agonism or a differential engagement of downstream signaling pathways.

Furthermore, 5-bromo-DMT has been shown to promote neuroplasticity by upregulating immediate early genes associated with synaptic growth and promoting dendritic growth in cortical neurons.[1][3] This "psychoplastogenic" activity is believed to underlie the rapid and sustained antidepressant effects observed with other psychedelics.[9]

CompoundClassPrimary Mechanism of ActionOnset of Antidepressant EffectHallucinogenic Potential
5-bromo-DMT Tryptamine (DMT analog)5-HT2A receptor partial agonist; psychoplastogenRapid[1]Low to none[1][2][3]
SSRIs (e.g., Fluoxetine) Selective Serotonin Reuptake InhibitorBlocks serotonin reuptake, increasing synaptic serotonin levelsDelayed (weeks)[9]None
Psilocybin Tryptamine (classic psychedelic)5-HT2A receptor agonistRapid[4][7]High[4]
DMT (N,N-DMT) Tryptamine (classic psychedelic)5-HT2A receptor agonistRapid[8]High[10]
5-MeO-DMT Tryptamine (DMT analog)5-HT1A and 5-HT2A receptor agonistRapid[11][12]High[11]

Signaling Pathways and Experimental Workflows

The distinct effects of 5-bromo-DMT can be visualized through its proposed signaling pathway, which emphasizes the activation of neuroplasticity cascades without triggering the hallucinogenic response.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response 5_bromo_DMT 5-bromo-DMT 5HT2A_R 5-HT2A Receptor 5_bromo_DMT->5HT2A_R Binds G_Protein G-Protein 5HT2A_R->G_Protein PLC Phospholipase C G_Protein->PLC Hallucinogenic_Pathway Hallucinogenic Pathway (Hypothetically unactivated) G_Protein->Hallucinogenic_Pathway Not Activated Neuroplasticity_Pathway Neuroplasticity Pathway (e.g., BDNF, mTOR) PLC->Neuroplasticity_Pathway Biased Agonism Gene_Expression Immediate Early Gene Upregulation (Arc, Egr-1, -2, -3) Neuroplasticity_Pathway->Gene_Expression Dendritic_Growth Dendritic Growth Gene_Expression->Dendritic_Growth Antidepressant_Effects Antidepressant Effects Dendritic_Growth->Antidepressant_Effects

Caption: Proposed signaling pathway of 5-bromo-DMT.

The validation of these effects relies on a series of well-defined experimental protocols. A typical preclinical workflow to assess the antidepressant potential of a novel compound like 5-bromo-DMT is outlined below.

G Start Start: Identify Compound (5-bromo-DMT) In_Vitro In Vitro Assays (Receptor Binding & Function) Start->In_Vitro In_Silico In Silico Modeling (Docking Studies) Start->In_Silico Behavioral_Studies In Vivo Behavioral Studies (Rodent Models) In_Vitro->Behavioral_Studies In_Silico->Behavioral_Studies HTR_Assay Head-Twitch Response (HTR) (Assess Hallucinogenic Potential) Behavioral_Studies->HTR_Assay Depression_Model Stress-Induced Depression Model (Assess Antidepressant Efficacy) Behavioral_Studies->Depression_Model Data_Analysis Data Analysis & Interpretation HTR_Assay->Data_Analysis Gene_Expression Gene Expression Analysis (qRT-PCR for IEGs) Depression_Model->Gene_Expression Neuronal_Morphology Neuronal Morphology Analysis (Dendritic Spine Density) Depression_Model->Neuronal_Morphology Gene_Expression->Data_Analysis Neuronal_Morphology->Data_Analysis Conclusion Conclusion: Therapeutic Potential Data_Analysis->Conclusion

Caption: Preclinical experimental workflow for 5-bromo-DMT.

Detailed Experimental Protocols

To ensure reproducibility and facilitate further research, the following are key experimental methodologies employed in the study of 5-bromo-DMT and its alternatives.

1. Receptor Binding Assays:

  • Objective: To determine the affinity of the compound for various serotonin receptors (e.g., 5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C) and the serotonin transporter (SERT).

  • Method: Radioligand binding assays are performed using cell membranes expressing the human recombinant receptors or transporter. The compound of interest is incubated with the membranes and a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]ketanserin for 5-HT2A). The displacement of the radioligand by the test compound is measured to calculate the inhibition constant (Ki).[1]

2. In Vivo Behavioral Models of Depression:

  • Objective: To assess the antidepressant-like effects of the compound in animal models.

  • Method: A common model is the stress-induced depression model in mice. Animals are subjected to a period of chronic stress, leading to the development of depressive-like behaviors (e.g., anhedonia, behavioral despair). Following a single administration of the test compound (e.g., 10 mg/kg, i.p. of 5-bromo-DMT), behavioral tests such as the forced swim test or tail suspension test are conducted to measure immobility time, an indicator of depressive-like behavior.[1]

3. Head-Twitch Response (HTR) Assay:

  • Objective: To evaluate the potential hallucinogenic properties of a compound in rodents.

  • Method: The head-twitch response is a rapid, involuntary head movement in rodents that is strongly correlated with the hallucinogenic potential of 5-HT2A receptor agonists in humans. Mice are administered the test compound, and the number of head twitches is counted over a specific period. A lack of induction of HTR, as seen with 5-bromo-DMT, suggests a non-hallucinogenic profile.[1][2][3]

4. Gene Expression Analysis:

  • Objective: To investigate the molecular mechanisms underlying the compound's effects on neuroplasticity.

  • Method: Following compound administration in vivo, specific brain regions (e.g., prefrontal cortex, hippocampus) are dissected. RNA is extracted, and quantitative real-time polymerase chain reaction (qRT-PCR) is used to measure the expression levels of immediate early genes (IEGs) such as Arc, Egr-1, -2, and -3, which are markers of neuronal activity and plasticity.[1][3]

Future Directions and Conclusion

The preclinical evidence for 5-bromo-DMT presents a compelling case for its further investigation as a novel antidepressant. Its rapid onset of action, coupled with a lack of hallucinogenic effects, positions it as a promising candidate that could overcome the major limitations of both traditional antidepressants and classic psychedelics.

Future research should focus on elucidating the precise molecular mechanisms of its biased agonism at the 5-HT2A receptor and conducting comprehensive safety and toxicology studies. Ultimately, well-controlled clinical trials in human populations are necessary to validate its therapeutic efficacy and safety profile for the treatment of major depressive disorder. The continued exploration of compounds like 5-bromo-DMT holds the potential to revolutionize the treatment landscape for mood disorders, offering hope for patients who have not found relief with existing therapies.

References

A Comparative Analysis of Halogenated DMT Analogs: Pharmacology, Signaling, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of key halogenated N,N-dimethyltryptamine (DMT) analogs: 5-Fluoro-DMT (5-F-DMT), 5-Chloro-DMT (5-Cl-DMT), and 5-Bromo-DMT (5-Br-DMT). The following sections detail their pharmacological profiles, the experimental protocols used for their characterization, and the intracellular signaling pathways they modulate. This objective comparison, supported by experimental data, aims to inform future research and drug development in the field of serotonergic therapeutics.

Pharmacological Profile: A Quantitative Comparison

The substitution of a halogen atom at the 5-position of the DMT indole ring significantly influences the pharmacological properties of these analogs. The following tables summarize the in vitro receptor binding affinities and functional potencies, as well as in vivo behavioral effects, primarily drawing from the comprehensive study by Puigseslloses et al. (2025)[1].

Table 1: Receptor Binding Affinities (Ki, nM)
Compound5-HT1A5-HT2A5-HT2B5-HT2CSERT
DMT 1851181113813370
5-F-DMT 68891582972890
5-Cl-DMT 381052562131950
5-Br-DMT 16.9138403193971

Data extracted from Puigseslloses et al. (2025)[1].

Table 2: In Vitro Functional Activity (EC50, nM)
Compound5-HT1A (cAMP)5-HT2A (Ca2+ Mobilization)
DMT 126120
5-F-DMT 15195
5-Cl-DMT 281112
5-Br-DMT 18103090

Data extracted from Puigseslloses et al. (2025)[1].

Table 3: In Vivo Head-Twitch Response (HTR) in Mice
CompoundHTR Max. Effect (Twitches/10 min)Potency (ED50, mg/kg)
DMT ~251.5
5-F-DMT ~300.5
5-Cl-DMT ~205.0
5-Br-DMT No significant HTR observed>10

Data extracted from Puigseslloses et al. (2025)[1].

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative analysis.

Radioligand Binding Assays

This protocol is a generalized procedure for determining the binding affinity of compounds to serotonin receptors, based on standard high-throughput screening methods.

Objective: To determine the equilibrium dissociation constant (Ki) of the test compounds for the 5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C receptors, and the serotonin transporter (SERT).

Materials:

  • Cell membranes expressing the target human serotonin receptor or transporter.

  • Radioligands: [³H]8-OH-DPAT (for 5-HT1A), [³H]ketanserin (for 5-HT2A), [³H]mesulergine (for 5-HT2B and 5-HT2C), [³H]imipramine (for SERT).

  • Test compounds (DMT, 5-F-DMT, 5-Cl-DMT, 5-Br-DMT) at various concentrations.

  • Incubation buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4).

  • 96-well filter plates (e.g., Millipore MultiScreen with GF/B filters).

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Plate Preparation: Pre-soak the filter plates with a blocking agent (e.g., 0.5% polyethyleneimine) to reduce non-specific binding.

  • Assay Mixture: In each well of the 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and the test compound at a range of concentrations. For determining total binding, add vehicle instead of the test compound. For non-specific binding, add a high concentration of a known non-labeled ligand.

  • Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of the wells through the filter plate using a vacuum manifold. Wash the filters multiple times with ice-cold incubation buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filter plates, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assay: Calcium Mobilization

This protocol describes a common method for assessing the functional activity of compounds as agonists at the Gq-coupled 5-HT2A receptor.

Objective: To determine the potency (EC50) and efficacy (Emax) of the test compounds to stimulate calcium mobilization via the 5-HT2A receptor.

Materials:

  • A stable cell line expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compounds at various concentrations.

  • A fluorescent plate reader capable of kinetic reading.

Procedure:

  • Cell Plating: Plate the 5-HT2A expressing cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive fluorescent dye in the dark at 37°C for a specified time (e.g., 60 minutes).

  • Compound Addition: After dye loading, wash the cells again with assay buffer. Place the plate in the fluorescent plate reader and initiate kinetic reading of fluorescence intensity. After establishing a baseline reading, add the test compounds at various concentrations.

  • Fluorescence Measurement: Continue to measure the fluorescence intensity over time to capture the transient increase in intracellular calcium.

  • Data Analysis: The peak fluorescence intensity following compound addition is used to determine the response. Plot the response against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration that produces 50% of the maximal response) and Emax (maximal response).

In Vivo Behavioral Assay: Head-Twitch Response (HTR) in Mice

The HTR is a well-established behavioral proxy for 5-HT2A receptor activation and potential hallucinogenic activity in humans.

Objective: To assess the in vivo potency and efficacy of the test compounds to induce the head-twitch response in mice.

Materials:

  • Male C57BL/6J mice.

  • Test compounds dissolved in a suitable vehicle (e.g., saline).

  • Observation chambers.

  • A video recording system or a magnetometer-based detection system.

Procedure:

  • Acclimation: Acclimate the mice to the observation chambers for a period before drug administration.

  • Drug Administration: Administer the test compounds intraperitoneally (i.p.) or subcutaneously (s.c.) at various doses. A vehicle control group should also be included.

  • Observation Period: Immediately after injection, place the mice back into the observation chambers and record their behavior for a defined period (e.g., 30-60 minutes).

  • HTR Quantification: A trained observer, blind to the treatment conditions, manually counts the number of head twitches from the video recordings. A head twitch is defined as a rapid, spasmodic, side-to-side rotational movement of the head that is not associated with grooming or exploratory behavior. Alternatively, an automated system with a head-mounted magnet and a magnetometer can be used for detection and quantification.

  • Data Analysis: The total number of head twitches during the observation period is recorded for each mouse. Plot the mean number of head twitches against the drug dose to generate a dose-response curve. The ED50 (dose that produces 50% of the maximal effect) can be calculated using non-linear regression.

Signaling Pathways and Experimental Workflows

The interaction of halogenated DMT analogs with the 5-HT2A receptor initiates a cascade of intracellular signaling events. The primary pathway associated with the psychedelic effects of 5-HT2A agonists is the Gq/11-mediated pathway. However, these receptors can also signal through a β-arrestin pathway, which is generally not associated with hallucinogenic activity.

Gq_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Halogenated DMT Halogenated DMT 5-HT2A Receptor 5-HT2A Receptor Halogenated DMT->5-HT2A Receptor Binds to Gq/11 Gq/11 5-HT2A Receptor->Gq/11 Activates PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ release Ca2+ release IP3->Ca2+ release Induces PKC PKC DAG->PKC Activates Downstream Effects Downstream Effects Ca2+ release->Downstream Effects PKC->Downstream Effects

Figure 1. Simplified Gq/11 signaling pathway activated by halogenated DMT analogs at the 5-HT2A receptor.

experimental_workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis cluster_metabolism Metabolic Stability (In Vitro) Receptor Binding Receptor Binding Data_Ki Determine Ki values Receptor Binding->Data_Ki Functional Assay (Ca2+) Functional Assay (Ca2+) Data_EC50 Determine EC50 & Emax Functional Assay (Ca2+)->Data_EC50 Comparative Analysis Comparative Analysis Data_Ki->Comparative Analysis Data_EC50->Comparative Analysis HTR Assay HTR Assay Data_HTR Quantify HTR frequency HTR Assay->Data_HTR Data_HTR->Comparative Analysis Microsomal Stability Microsomal Stability Data_Metabolism Determine t1/2 & CLint Microsomal Stability->Data_Metabolism Data_Metabolism->Comparative Analysis

Figure 2. Logical workflow for the comparative analysis of halogenated DMT analogs.

Discussion and Future Directions

The halogenation of DMT at the 5-position provides a powerful tool to modulate its pharmacological profile. The data presented here reveals a clear structure-activity relationship:

  • Fluorination and Chlorination: 5-F-DMT and 5-Cl-DMT retain potent agonist activity at the 5-HT2A receptor and robustly induce the head-twitch response, suggesting they are likely to have psychedelic effects in humans.

  • Bromination: In contrast, 5-Br-DMT exhibits significantly reduced functional potency at the 5-HT2A receptor and does not induce a significant head-twitch response[1][2]. This suggests that 5-Br-DMT may be a non-hallucinogenic 5-HT2A receptor agonist.

Recent research has highlighted the potential of non-hallucinogenic 5-HT2A agonists as novel therapeutics for neuropsychiatric disorders. 5-Br-DMT, for instance, has been shown to have antidepressant-like and psychoplastogenic effects in preclinical models[1]. This opens up exciting avenues for the development of drugs that can harness the therapeutic benefits of 5-HT2A receptor activation without the subjective and potentially challenging psychedelic experience.

Further research is warranted to fully elucidate the metabolic stability and pharmacokinetic profiles of these halogenated analogs. While general protocols for assessing metabolic stability using liver microsomes are established, specific comparative data for these compounds is currently lacking. Such studies will be crucial for understanding their duration of action and potential for drug-drug interactions, and for advancing the most promising candidates towards clinical development.

References

A Comparative Guide to the Non-Hallucinogenic Properties of 5-Bromo-DMT

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of neuropsychiatric therapeutics is rapidly evolving, with a growing focus on compounds that can induce rapid and sustained neuroplasticity. While classic psychedelics like psilocybin and DMT have shown promise, their hallucinogenic effects present significant clinical and logistical challenges. This has spurred the development of "psychoplastogens" or "neuroplastogens," non-hallucinogenic analogues that retain the therapeutic, neuroplasticity-promoting benefits without the psychoactive properties.[1][2] This guide provides a detailed comparison of 5-bromo-N,N-dimethyltryptamine (5-bromo-DMT), a naturally occurring tryptamine alkaloid, confirming its non-hallucinogenic profile through experimental data and contrasting it with classic psychedelics.[3]

Comparative Pharmacological Profile

5-bromo-DMT's interaction with serotonin receptors, particularly the 5-HT2A receptor, is critical to understanding its unique properties. The hallucinogenic effects of classic psychedelics are primarily mediated by the activation of this receptor.[4] While 5-bromo-DMT is a partial agonist at the 5-HT2A receptor, its overall pharmacological profile differs significantly from its hallucinogenic parent compound, DMT.[2][3]

Table 1: Comparative Pharmacology at Key Serotonin Receptors

Compound 5-HT2A Ki (nM) 5-HT2A EC50 (nM) 5-HT1A Ki (nM) SERT Ki (nM)
5-bromo-DMT 138 77.7 - 3,090 16.9 971
DMT 127 - 1200 75 - 360 ~39 -

(Data sourced from multiple studies, ranges indicate variability in experimental conditions)[3][5]

Evidence from In-Vivo Behavioral Models

The most direct preclinical evidence for a compound's hallucinogenic potential comes from behavioral assays in animal models. The head-twitch response (HTR) in rodents is a well-established behavioral proxy for psychedelic effects in humans, mediated by 5-HT2A receptor activation.[6][7][8]

Studies on halogenated DMT derivatives found that while compounds like 5-fluoro-DMT and 5-chloro-DMT induced the head-twitch response, 5-bromo-DMT failed to do so.[3] This lack of HTR is a strong indicator of its non-hallucinogenic nature.[2] Furthermore, 5-bromo-DMT was found to antagonize the HTR induced by 5-fluoro-DMT, suggesting a competitive interaction at the receptor level that does not trigger the hallucinogenic signaling cascade.[3][9]

In contrast to its lack of hallucinogenic markers, 5-bromo-DMT has demonstrated positive therapeutic potential. In a mouse model of stress-induced depression, a single administration resulted in a significant reduction in depressive-like behavior, indicating rapid antidepressant effects.[2] This is coupled with evidence that it promotes the growth of dendritic spines in cortical neurons, a hallmark of psychoplastogens.[2]

Table 2: Comparative Behavioral Effects in Rodent Models

Compound Head-Twitch Response (HTR) Antidepressant-Like Effects
5-bromo-DMT Not induced; antagonizes HTR from other psychedelics[2][3] Yes[2][3]
DMT / 5-MeO-DMT Induced[8][10] Yes[11]
Psilocybin Induced[10] Yes[12]

| Tabernanthalog (TBG) | Not induced[13] | Yes[13][14] |

Signaling Pathways and Mechanism of Action

The divergence in effects between 5-bromo-DMT and classic hallucinogens, despite both acting on the 5-HT2A receptor, may be explained by the concept of "biased agonism." 5-HT2A receptor activation can trigger multiple downstream intracellular signaling pathways. It is hypothesized that hallucinogenic effects are mediated primarily through the Gq protein-coupled pathway, while therapeutic, psychoplastogenic effects may be linked to the β-arrestin pathway.[9][12] Non-hallucinogenic compounds like 5-bromo-DMT may preferentially activate the β-arrestin pathway over the Gq pathway, thus avoiding psychedelic effects while promoting neural plasticity.

G cluster_0 5-HT2A Receptor Signaling Ligand 5-HT2A Agonist (e.g., 5-Br-DMT, DMT) Receptor 5-HT2A Receptor Ligand->Receptor Gq Gq Pathway Receptor->Gq Classic Psychedelics (e.g., DMT) bArrestin β-Arrestin Pathway Receptor->bArrestin Non-Hallucinogens (e.g., 5-Br-DMT) (Hypothesized) Hallucinations Psychedelic Effects (HTR in mice) Gq->Hallucinations Plasticity Neuroplasticity Antidepressant Effects bArrestin->Plasticity

Caption: Hypothesized biased agonism at the 5-HT2A receptor.

Experimental Protocols

Radioligand Binding Assays
  • Objective: To determine the binding affinity (Ki) of a compound for a specific receptor.

  • Methodology:

    • Cell membranes expressing the target receptor (e.g., human 5-HT2A) are prepared.

    • The membranes are incubated with a known radiolabeled ligand (e.g., [³H]ketanserin for 5-HT2A) that binds to the target receptor.

    • Increasing concentrations of the test compound (5-bromo-DMT) are added to compete with the radioligand for binding sites.

    • After incubation, the bound and free radioligand are separated by rapid filtration.

    • The radioactivity of the filter-bound membranes is measured using liquid scintillation counting.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

    • The IC50 value is converted to the binding affinity constant (Ki) using the Cheng-Prusoff equation.

Head-Twitch Response (HTR) Assay
  • Objective: To assess the in-vivo hallucinogenic potential of a compound in a rodent model.

  • Methodology:

    • Male C57BL/6J mice are commonly used for this assay.

    • Animals are habituated to the testing environment (e.g., a clean observation chamber) before drug administration.

    • The test compound (5-bromo-DMT), a positive control (e.g., DMT or 5-MeO-DMT), or a vehicle control is administered via a specific route (e.g., intraperitoneal injection).

    • Immediately following injection, mice are placed individually into the observation chambers.

    • The number of head twitches—a rapid, involuntary rotational shake of the head—is counted for a defined period, typically 30-60 minutes.

    • A statistically significant increase in the number of head twitches compared to the vehicle control is indicative of hallucinogenic potential.

G cluster_0 In Vitro Screening cluster_1 In Vivo Behavioral Testing cluster_2 Conclusion Binding Radioligand Binding Assay (Determine Receptor Affinity Ki) Functional Functional Assay (e.g., Ca2+ Flux) (Determine Potency EC50) Binding->Functional Compounds with high affinity and potency are advanced HTR Head-Twitch Response (HTR) (Assess Hallucinogenic Potential) Functional->HTR Lead candidates tested for psychedelic effects FST Forced Swim Test / Other (Assess Antidepressant Effects) HTR->FST Non-hallucinogenic compounds tested for therapeutic potential Conclusion Profile as Hallucinogenic or Non-Hallucinogenic Therapeutic FST->Conclusion

Caption: Experimental workflow for assessing hallucinogenic potential.
Logical Framework for Non-Hallucinogenic Classification

G A 5-Br-DMT is a 5-HT2A Receptor Agonist C Head-Twitch Response (HTR) in mice is a proxy for hallucinogenic effects D 5-Br-DMT does NOT induce HTR B Activation of 5-HT2A is necessary for classic psychedelic effects F Conclusion: 5-Br-DMT is a non-hallucinogenic psychoplastogen D->F E 5-Br-DMT shows antidepressant-like and psychoplastogenic effects E->F

Caption: Logical basis for 5-bromo-DMT's classification.
Conclusion

The available preclinical data strongly support the classification of 5-bromo-DMT as a non-hallucinogenic compound. While it engages the 5-HT2A receptor, the key molecular target for classic psychedelics, it does not elicit the corresponding behavioral response (HTR) in rodents.[2][3] Instead, it demonstrates antidepressant and neuroplastogenic properties, aligning it with a new generation of safer, non-psychoactive therapeutics for neuropsychiatric disorders.[2] This profile makes 5-bromo-DMT and similar compounds compelling candidates for further drug development, potentially offering the benefits of psychedelics without the profound perceptual alterations, thus enabling broader clinical application.

References

The Dance of Molecules: A Comparative Guide to the Structure-Activity Relationship of 5-Substituted Tryptamines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between a molecule and its biological target is paramount. This guide provides an objective comparison of the structure-activity relationships (SAR) of 5-substituted tryptamines, a class of compounds with significant psychoactive and therapeutic potential. By examining how subtle changes in their chemical structure influence their binding and functional activity at key serotonin receptors, we can illuminate the path toward designing more selective and effective therapeutics.

The tryptamine scaffold, a privileged structure in neuropharmacology, serves as the foundation for a vast array of psychoactive compounds. Substitutions at the 5-position of the indole ring have been shown to profoundly impact their pharmacological profile, particularly their affinity and efficacy at serotonin (5-hydroxytryptamine, 5-HT) receptors. This guide delves into the quantitative data from key studies to provide a clear comparison of these effects, focusing on the 5-HT1A, 5-HT2A, and 5-HT2C receptor subtypes, which are critically involved in the regulation of mood, perception, and cognition.

Quantitative Comparison of Receptor Binding Affinities and Functional Potencies

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of a selection of 5-substituted tryptamines at human 5-HT1A, 5-HT2A, and 5-HT2C receptors. The data is compiled from various in vitro studies to provide a comparative overview. Lower Ki and EC50 values indicate higher binding affinity and potency, respectively.

Table 1: Binding Affinities (Ki, nM) of 5-Substituted Tryptamines at Serotonin Receptors

Compound5-HT1A Ki (nM)5-HT2A Ki (nM)5-HT2C Ki (nM)
5-MeO-DMT1661.41,890
5-HO-DMT (Bufotenine)3.448.11,000
5-CT0.26.312.6
5-MeO-MiPT13191>10,000
5-MeO-DiPT14592>10,000

Data compiled from multiple sources. Conditions may vary between studies.

Table 2: Functional Potencies (EC50, nM) of 5-Substituted Tryptamines at Serotonin Receptors

Compound5-HT1A EC50 (nM)5-HT2A EC50 (nM)5-HT2C EC50 (nM)
5-MeO-DMT1.813.9400
5-HO-DMT (Bufotenine)1.523.5400
5-CT0.10.71.0
5-MeO-MiPT1.9100>1,000
5-MeO-DiPT2.0250>1,000

Data compiled from multiple sources, typically from calcium flux or other second messenger assays. Conditions may vary between studies.

Key Structure-Activity Relationship Insights

From the data presented, several key SAR trends emerge:

  • 5-Position Substituent: The nature of the substituent at the 5-position significantly influences receptor affinity and selectivity. A methoxy (MeO) or hydroxyl (OH) group generally confers high affinity for both 5-HT1A and 5-HT2A receptors. The carboxamido (CT) group in 5-CT results in exceptionally high potency across all three receptor subtypes.

  • N,N-Dialkyl Substituents: The size and nature of the alkyl groups on the terminal amine also play a crucial role. Smaller, less bulky substituents like dimethyl (DMT) tend to maintain high affinity. Increasing the bulk, as seen with isopropyl (MiPT) and diisopropyl (DiPT) groups, can lead to a decrease in affinity, particularly at the 5-HT2A and 5-HT2C receptors, thereby increasing selectivity for the 5-HT1A receptor.[1]

  • Selectivity Profile: Generally, 5-substituted tryptamines exhibit higher affinity and potency for 5-HT1A and 5-HT2A receptors compared to 5-HT2C receptors.[2] This selectivity is often modulated by the interplay between the 5-position substituent and the N,N-dialkyl groups.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.

Radioligand Binding Assays

This method is used to determine the binding affinity (Ki) of a compound for a specific receptor.

1. Membrane Preparation:

  • HEK293 cells stably expressing the human 5-HT1A, 5-HT2A, or 5-HT2C receptor are cultured and harvested.
  • Cells are homogenized in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
  • The membrane pellet is washed and resuspended in assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4). Protein concentration is determined using a standard method like the Bradford assay.

2. Binding Reaction:

  • In a 96-well plate, cell membranes (typically 10-20 µg of protein) are incubated with a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A, or [3H]mesulergine for 5-HT2C) at a concentration near its Kd value.
  • A range of concentrations of the unlabeled test compound (5-substituted tryptamine) is added to compete with the radioligand for binding to the receptor.
  • Non-specific binding is determined in the presence of a high concentration of a known, non-radioactive ligand (e.g., 10 µM serotonin).
  • The mixture is incubated at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

3. Filtration and Counting:

  • The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
  • The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioactivity.
  • The radioactivity retained on the filters is measured using a liquid scintillation counter.

4. Data Analysis:

  • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.
  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assays (Calcium Flux Assay)

This assay measures the functional potency (EC50) and efficacy (Emax) of a compound by quantifying the increase in intracellular calcium concentration following receptor activation, particularly for Gq-coupled receptors like 5-HT2A and 5-HT2C.

1. Cell Culture and Plating:

  • HEK293 cells stably expressing the human 5-HT2A or 5-HT2C receptor are cultured in appropriate media.
  • Cells are seeded into 96-well or 384-well black-walled, clear-bottom plates and allowed to adhere overnight.

2. Dye Loading:

  • The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6) in a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for a specified time (e.g., 30-60 minutes) at 37°C. This allows the dye to enter the cells.

3. Compound Addition and Signal Detection:

  • A baseline fluorescence reading is taken using a fluorescence plate reader (e.g., FLIPR or FlexStation).
  • Varying concentrations of the test compound (5-substituted tryptamine) are then automatically added to the wells.
  • The fluorescence intensity is measured kinetically over time to detect the increase in intracellular calcium, which is indicative of receptor activation.

4. Data Analysis:

  • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence response.
  • The concentration-response curve is generated by plotting ΔF against the logarithm of the compound concentration.
  • The EC50 value (the concentration of the compound that produces 50% of the maximal response) and the Emax value (the maximum response elicited by the compound, often expressed as a percentage of the response to a reference agonist like serotonin) are determined by fitting the data to a sigmoidal dose-response equation.

Visualizing the Molecular Landscape

To further illuminate the concepts discussed, the following diagrams, generated using the DOT language, visualize key aspects of the structure-activity relationship and experimental workflow.

SAR_Trends cluster_scaffold Tryptamine Scaffold cluster_substituents Substituents cluster_properties Pharmacological Properties Scaffold Tryptamine Core C5 Position N,N-Dialkyl Position C5_Subs 5-MeO 5-OH 5-CT Scaffold:port->C5_Subs Substitution at C5 N_Subs N,N-dimethyl N,N-diisopropyl Scaffold:port->N_Subs Substitution at Amine Affinity Receptor Affinity (Ki) C5_Subs->Affinity Potency Functional Potency (EC50) C5_Subs->Potency N_Subs->Affinity N_Subs->Potency Selectivity Receptor Selectivity Affinity->Selectivity Potency->Selectivity

Caption: General Structure-Activity Relationship Trends for 5-Substituted Tryptamines.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional In Vitro Functional Assay (Calcium Flux) Membrane_Prep Membrane Preparation Incubation Incubation with Radioligand and Test Compound Membrane_Prep->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Binding_Analysis Data Analysis (IC50, Ki) Counting->Binding_Analysis SAR_Conclusion SAR Conclusions Binding_Analysis->SAR_Conclusion Cell_Culture Cell Culture & Plating Dye_Loading Loading with Calcium Dye Cell_Culture->Dye_Loading Compound_Addition Compound Addition Dye_Loading->Compound_Addition Fluorescence_Reading Fluorescence Measurement Compound_Addition->Fluorescence_Reading Functional_Analysis Data Analysis (EC50, Emax) Fluorescence_Reading->Functional_Analysis Functional_Analysis->SAR_Conclusion

Caption: Typical Experimental Workflow for Assessing 5-Substituted Tryptamines.

Signaling_Pathways cluster_5HT1A 5-HT1A Receptor Signaling (Gi-coupled) cluster_5HT2A 5-HT2A Receptor Signaling (Gq-coupled) Tryptamine1A 5-Substituted Tryptamine Receptor1A 5-HT1A Receptor Tryptamine1A->Receptor1A Gi Gi Protein Receptor1A->Gi activates AC Adenylate Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Tryptamine2A 5-Substituted Tryptamine Receptor2A 5-HT2A Receptor Tryptamine2A->Receptor2A Gq Gq Protein Receptor2A->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca2+ IP3->Ca PKC Protein Kinase C DAG->PKC

Caption: Signaling Pathways of 5-HT1A and 5-HT2A Receptors.

Conclusion

The structure-activity relationship of 5-substituted tryptamines is a complex and fascinating area of medicinal chemistry. The data clearly demonstrates that small molecular modifications can lead to significant changes in receptor affinity, potency, and selectivity. A thorough understanding of these relationships, supported by robust experimental data, is essential for the rational design of novel compounds with desired pharmacological profiles. The information and methodologies presented in this guide are intended to serve as a valuable resource for researchers in their quest to develop safer and more effective treatments for a range of neurological and psychiatric disorders.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-N,N-Dimethyltryptamine
Reactant of Route 2
Reactant of Route 2
5-Bromo-N,N-Dimethyltryptamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.